2-(4-Chlorobenzyl)acetoacetic acid ethyl ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 2-[(4-chlorophenyl)methyl]-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-3-17-13(16)12(9(2)15)8-10-4-6-11(14)7-5-10/h4-7,12H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZNZKQSSZWNEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373882 | |
| Record name | Ethyl 2-[(4-chlorophenyl)methyl]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36600-72-3 | |
| Record name | 2-(4-Chlorobenzyl)-3-oxobutanoic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36600-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(4-chlorophenyl)methyl]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 36600-72-3 | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
A Technical Guide to Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate: Structure, Synthesis, and Applications
This document provides an in-depth technical overview of ethyl 2-(4-chlorobenzyl)-3-oxobutanoate, a β-keto ester of significant interest in synthetic chemistry and drug discovery. Designed for researchers, chemists, and professionals in drug development, this guide elucidates the compound's core chemical identity, details its primary synthetic pathways with mechanistic insights, and explores its potential pharmacological applications.
Core Chemical Identity
Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate belongs to the class of β-keto esters, organic compounds characterized by a ketone functional group at the β-position relative to an ester. This structural motif imparts unique chemical reactivity, making it a versatile building block in organic synthesis.
Chemical Structure and Formula
The fundamental structure consists of a butanoate backbone with an ethyl ester at one end and a ketone at the C3 position. A 4-chlorobenzyl group is substituted at the α-carbon (C2), which is situated between the two carbonyl groups.
-
Molecular Formula: C₁₃H₁₅ClO₃
-
Systematic IUPAC Name: Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate
Caption: Chemical structure of ethyl 2-(4-chlorobenzyl)-3-oxobutanoate.
Physicochemical Properties
While specific experimental data for ethyl 2-(4-chlorobenzyl)-3-oxobutanoate is not broadly published, properties can be estimated from its structural analogue, ethyl 2-benzyl-3-oxobutanoate (lacking the chloro substituent). These values serve as a reliable benchmark for handling and experimental design.
| Property | Value (for analogue C₁₃H₁₆O₃) | Source |
| Molecular Weight | 254.71 g/mol (Calculated for C₁₃H₁₅ClO₃) | - |
| Appearance | Oil / Clear Colourless Liquid | [1] |
| Density | 1.036 g/mL at 25 °C | [1] |
| Boiling Point | 276 °C | [1] |
| Refractive Index | n20/D 1.5 | [1] |
| Solubility | Difficult to mix with water | [1] |
Synthesis and Mechanistic Insights
The primary and most effective route for synthesizing ethyl 2-(4-chlorobenzyl)-3-oxobutanoate is through the alkylation of an enolate anion derived from ethyl acetoacetate. This classic Sₙ2 reaction is favored for its high yield and straightforward execution.
Synthetic Pathway: Alkylation of Ethyl Acetoacetate
The synthesis involves a two-step, one-pot process. First, the α-proton of ethyl acetoacetate is abstracted by a strong base to form a resonance-stabilized enolate. Second, this enolate acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl bromide (or chloride).
Causality in Reagent Selection:
-
Base: A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt) is crucial.[2][3] Its role is exclusively to deprotonate the α-carbon. Using a nucleophilic base could lead to a competing Sₙ2 reaction with the benzyl halide, reducing the final yield.
-
Solvent: An aprotic solvent such as tetrahydrofuran (THF) is often used to solvate the cation of the base without interfering with the nucleophilic enolate.[2] Ethanol can also be used, particularly when sodium ethoxide is the base.[3]
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the alkylation of β-keto esters.[2][3]
Materials:
-
Ethyl acetoacetate
-
4-Chlorobenzyl bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, three-necked flask under an inert atmosphere (e.g., argon), add a suspension of potassium tert-butoxide in anhydrous THF.
-
Enolate Formation: Cool the suspension in an ice bath. Add ethyl acetoacetate dropwise via syringe. The acidity of the α-protons (pKa ≈ 11) ensures rapid and complete deprotonation. Allow the mixture to stir for 30 minutes.
-
Alkylation: Add a solution of 4-chlorobenzyl bromide in anhydrous THF dropwise to the enolate solution. Maintain the cool temperature to control the reaction rate.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12 hours.[2] The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[2]
-
Workup: Cool the mixture to room temperature and quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography to yield the final compound.
Characterization and Validation
Confirmation of the synthesized product's identity and purity is achieved through standard analytical techniques.
-
Spectroscopy: The structure is typically confirmed using infrared (IR) spectroscopy to identify the carbonyl groups, nuclear magnetic resonance (¹H-NMR) to map the proton environment, and mass spectrometry (MS) to confirm the molecular weight and fragmentation pattern.[2]
-
Chromatography: TLC is used for reaction monitoring, while Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to assess the final purity of the compound.
Applications in Research and Drug Development
The value of ethyl 2-(4-chlorobenzyl)-3-oxobutanoate lies in its utility as a versatile synthetic intermediate. The parent molecule, ethyl acetoacetate, is a key starting material for producing a wide array of compounds, including amino acids, analgesics, and antibiotics.[4][5]
Predicted Pharmacological Profile
Computational tools like PASS (Prediction of Activity Spectra for Substance) have been used to forecast the potential biological activities of ethyl 2-(4-halobenzyl)-3-oxobutanoate derivatives.[2] These predictions provide a rational basis for directing future research and screening efforts.
| Predicted Biological Activity | Mechanism of Action |
| L-glucuronate reductase inhibitor | Enzyme Inhibition |
| Gluconate 2-dehydrogenase inhibitor | Enzyme Inhibition |
| Antihypoxic | Cellular Protection |
| Acetylcholine neuromuscular blocking | Neuromuscular Junction Modulation |
| Aspulvinone dimethylallyltransferase inhibitor | Enzyme Inhibition |
This data is based on computational predictions and requires experimental validation.[2]
Role in Heterocyclic Synthesis
The 1,3-dicarbonyl structure is a classic precursor for synthesizing various heterocyclic systems, which are core scaffolds in many pharmaceuticals. For instance, α,β-unsaturated carbonyl compounds, structurally related to the Knoevenagel condensation product of ethyl acetoacetate, are used to produce pyrazoline derivatives, a class of compounds with known antimicrobial and antioxidant activities.[6]
Safety and Handling
-
Hazards: The non-chlorinated analogue is classified as an irritant.[1] The parent compound, ethyl acetoacetate, is a combustible liquid that causes serious eye irritation.
-
Precautions for Safe Handling:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate is a valuable chemical intermediate whose synthesis is well-understood and achievable through standard organic chemistry techniques. Its structural features, particularly the reactive β-keto ester moiety, make it an attractive precursor for more complex molecules. The predicted pharmacological activities highlight its potential as a starting point for further investigation in medicinal chemistry and drug discovery programs. Proper characterization and adherence to safety protocols are essential for its successful synthesis and application in a research setting.
References
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Fun, H. K., et al. (2011). Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate. National Center for Biotechnology Information. Available at: [Link]
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ChemBK. (2024). ethyl (2S)-2-benzyl-3-oxobutanoate. Available at: [Link]
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Patel, N. B., & Patel, H. R. (2017). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. ResearchGate. Available at: [Link]
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FooDB. (2018). Showing Compound Ethyl 3-oxobutanoate (FDB003241). Available at: [Link]
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PubChem. Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. Available at: [Link]
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NIST WebBook. Ethyl 2-benzylacetoacetate. Available at: [Link]
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Pharmco Products, Inc. (2013). MATERIAL SAFETY DATA SHEET - Ethyl Acetoacetate. Available at: [Link]
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ResearchGate. (2022). Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. Available at: [Link]
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Course Hero. (n.d.). Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Available at: [Link]
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MDPI. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ethyl 2-Ethyl-3-Oxobutanoate: A Versatile Chemical Compound with Multiple Applications. Available at: [Link]
Sources
A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(4-Chlorobenzyl)acetoacetic Acid Ethyl Ester
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data for 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester (Molecular Formula: C₁₃H₁₅ClO₃, Molecular Weight: 254.71 g/mol ).[3] As a molecule possessing multiple distinct functional groups—an ethyl ester, a β-keto group, and a substituted aromatic ring—its NMR spectra are rich with information. A critical feature of this compound is the keto-enol tautomerism inherent to the acetoacetic ester core, which results in a dynamic equilibrium of two distinct species in solution. This guide will deconstruct the predicted spectra for both tautomers, providing researchers and drug development professionals with a robust framework for interpreting the experimental data of this and structurally related compounds.
Introduction: The Structural Significance of this compound
Ethyl 2-(4-chlorobenzyl)acetoacetate is a derivative of acetoacetic acid ethyl ester, a classic building block in organic synthesis, particularly in the acetoacetic ester synthesis for the formation of ketones and other substituted carbonyl compounds.[4][5] The introduction of the 4-chlorobenzyl substituent adds structural complexity and potential for biological activity, making unambiguous characterization essential.
NMR spectroscopy serves as the primary method for confirming the covalent structure of such molecules.[1] It operates on the principle that atomic nuclei with a non-zero magnetic moment, like ¹H and ¹³C, align in an external magnetic field and can be excited by radiofrequency pulses.[1][6] The precise frequency at which a nucleus resonates—its chemical shift—is exquisitely sensitive to its local electronic environment, providing a unique fingerprint of the molecule's architecture.[7]
A key consideration for this molecule is the equilibrium between its keto and enol forms. This tautomerism will be evident in the NMR spectrum, with distinct sets of signals corresponding to each form. The ratio of these tautomers is highly dependent on factors such as solvent polarity, temperature, and concentration.[8][9] This guide will therefore predict and analyze the spectral features of both the dominant keto form and the corresponding enol form.
Caption: The Keto-Enol Tautomeric Equilibrium.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The reliability of NMR data is predicated on meticulous sample preparation and appropriate acquisition parameters. The following protocol represents a self-validating system for obtaining high-resolution spectra for a compound like ethyl 2-(4-chlorobenzyl)acetoacetate.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for initial analysis. It is chemically inert, has a low boiling point for easy removal, and solubilizes a wide range of organic compounds. Its residual proton signal (CHCl₃ at ~7.26 ppm) and carbon signals (~77.16 ppm) serve as convenient secondary references. The choice of solvent can significantly influence chemical shifts due to solute-solvent interactions.[8][10][11]
-
Concentration: Prepare a solution by dissolving 10-20 mg of the purified solid compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe without promoting significant intermolecular interactions that could broaden signals.
-
Internal Standard: Add a small amount (1-2 µL) of a tetramethylsilane (TMS) solution. TMS is the universally accepted reference standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR due to its chemical inertness and the high shielding of its 12 equivalent protons and 4 equivalent carbons, which produce a single sharp signal that rarely overlaps with analyte signals.[12]
-
Filtration & Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Data Acquisition
Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: ~16 ppm (from -2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds to ensure full relaxation of nuclei between pulses for accurate integration.
-
Number of Scans: 8-16 scans, depending on the concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30). Broadband proton decoupling is used to remove C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[13]
-
Spectral Width: ~240 ppm (from -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance (~1.1%) of the ¹³C isotope.[14]
-
Caption: Standard workflow for NMR data acquisition and processing.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show signals for both the keto and enol tautomers. The keto form is expected to be the major species in a non-polar solvent like CDCl₃.
Caption: Key proton environments in the keto tautomer.
Predicted Signals for the Keto Tautomer (Major)
| Protons (Label) | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Ethyl -CH₃ | 3H | ~1.3 | Triplet (t) | ~7.1 | Coupled to the two adjacent -OCH₂- protons (n+1=3). Standard aliphatic region. |
| Acetyl -CH₃ | 3H | ~2.3 | Singlet (s) | - | No adjacent protons. Deshielded by the adjacent ketone C=O group. |
| Benzyl -CH₂ - | 2H | ~3.2 | Doublet of Doublets (dd) | J ≈ 14 (geminal), J ≈ 6-8 (vicinal) | These protons are diastereotopic and couple with each other and the methine proton. Deshielded by the aromatic ring and carbonyl groups. |
| Methine -CH - | 1H | ~3.8 | Triplet (t) | ~7.0 | Coupled to the two adjacent benzylic protons (n+1=3). Strongly deshielded by two adjacent carbonyl groups. |
| Ethyl -OCH₂ - | 2H | ~4.2 | Quartet (q) | ~7.1 | Coupled to the three adjacent -CH₃ protons (n+1=4). Deshielded by the adjacent ester oxygen. |
| Aromatic H | 4H | ~7.2-7.3 | AA'BB' System (two Doublets) | ~8.5 | A classic para-substituted pattern. Protons ortho and meta to the chloro group are in different environments. The aromatic ring current causes a strong downfield shift.[15] |
Predicted Signals for the Enol Tautomer (Minor)
The enol form possesses a C=C double bond and an enolic hydroxyl group.
| Protons (Label) | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Ethyl -CH₃ | 3H | ~1.2 | Triplet (t) | ~7.1 | Similar environment to the keto form. |
| Enol -C-CH₃ | 3H | ~2.0 | Singlet (s) | - | No adjacent protons. Shielded relative to the keto acetyl group due to conjugation in the enol system. |
| Benzyl -CH₂ - | 2H | ~3.5 | Singlet (s) | - | No longer coupled to a methine proton. Deshielded by the aromatic ring and the C=C double bond. |
| Ethyl -OCH₂ - | 2H | ~4.1 | Quartet (q) | ~7.1 | Similar environment to the keto form. |
| Aromatic H | 4H | ~7.1-7.2 | AA'BB' System (two Doublets) | ~8.5 | Similar environment to the keto form. |
| Enol -OH | 1H | 12-14 | Broad Singlet (br s) | - | Highly deshielded due to intramolecular hydrogen bonding to the ester carbonyl. Position is variable and signal may be broad. |
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a single sharp line for each chemically non-equivalent carbon atom. The chemical shifts are spread over a much wider range than in ¹H NMR, typically 0-220 ppm.[13]
Predicted Signals for the Keto Tautomer (Major)
| Carbon (Label) | Predicted δ (ppm) | Rationale |
| Ethyl -C H₃ | ~14 | Standard upfield chemical shift for an sp³ hybridized methyl carbon in an ethyl group. |
| Acetyl -C H₃ | ~30 | sp³ methyl carbon, deshielded by the adjacent ketone carbonyl group. |
| Benzyl -C H₂- | ~38 | sp³ methylene carbon, deshielded by the attached aromatic ring. |
| Methine -C H- | ~58 | sp³ methine carbon, significantly deshielded by two adjacent electron-withdrawing carbonyl groups. |
| Ethyl -OC H₂- | ~62 | sp³ methylene carbon, deshielded by the highly electronegative oxygen atom. |
| Aromatic C H | ~129, ~131 | Two signals for the sp² aromatic carbons bearing protons. Their exact shifts are influenced by the chloro and alkyl substituents.[16] |
| Aromatic C -Cl | ~133 | The ipso-carbon attached to chlorine. The electronegativity of Cl causes a downfield shift. |
| Aromatic C -CH₂ | ~136 | The ipso-carbon attached to the benzyl group. |
| Ester C =O | ~168 | sp² carbonyl carbon of the ester group. Less deshielded than a ketone carbonyl.[17] |
| Ketone C =O | ~202 | sp² carbonyl carbon of the ketone. Typically found far downfield in the ¹³C spectrum.[17] |
Predicted Signals for the Enol Tautomer (Minor)
| Carbon (Label) | Predicted δ (ppm) | Rationale |
| Ethyl -C H₃ | ~14 | Similar environment to the keto form. |
| Enol -C-C H₃ | ~21 | sp³ methyl carbon attached to an sp² carbon. Shielded relative to the keto form's acetyl carbon. |
| Benzyl -C H₂- | ~32 | sp³ methylene carbon. Shift is slightly different from the keto form due to the change in the adjacent electronic system. |
| Ethyl -OC H₂- | ~61 | Similar environment to the keto form. |
| Enol =C -COOEt | ~95 | The sp² carbon of the double bond that is not attached to the hydroxyl group. |
| Aromatic C H | ~128, ~130 | Similar environment to the keto form. |
| Aromatic C -Cl | ~132 | Similar environment to the keto form. |
| Aromatic C -CH₂ | ~137 | Similar environment to the keto form. |
| Enol =C -OH | ~162 | The sp² carbon of the double bond attached to the hydroxyl group. Strongly deshielded. |
| Ester C =O | ~173 | The ester carbonyl carbon, deshielded slightly more than in the keto form due to conjugation with the C=C double bond. |
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a definitive structural confirmation for this compound. The key diagnostic features in the ¹H NMR spectrum are the AA'BB' system for the para-substituted aromatic ring, the coupled methine and benzylic protons in the keto form, and the appearance of a highly deshielded, broad enolic -OH signal for the minor enol tautomer. In the ¹³C NMR spectrum, the presence of two distinct carbonyl signals above 165 ppm (ketone and ester) for the keto form is a critical identifier. The observation of signals corresponding to the enol tautomer confirms the dynamic equilibrium in solution. By carefully correlating the predicted chemical shifts, multiplicities, and integrations with experimental data, researchers can confidently verify the identity and purity of this versatile synthetic intermediate.
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available at: [Link]
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University of Calgary. (n.d.). Ch 13 - Coupling. Available at: [Link]
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YouTube. (2020, December 17). LECTURE 13 - 1H NMR Spectrum | Acetaldehyde (CH3CHO)| Ethyl Acetoacetate [Video]. Available at: [Link]
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An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester. Designed for researchers, scientists, and drug development professionals, this document elucidates the characteristic fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By dissecting the molecule's structural components—a β-keto ester, an ethyl ester moiety, and a chlorobenzyl group—we can predict and interpret the resulting mass spectrum with high confidence. This guide emphasizes the causality behind fragmentation mechanisms, offers self-validating experimental protocols, and is grounded in authoritative scientific principles.
Introduction: The Molecule and the Method
This compound is a β-keto ester derivative. Molecules of this class are significant intermediates in organic synthesis, particularly in the formation of ketones and other complex structures through reactions like the acetoacetic ester synthesis.[1] Understanding their structural integrity and degradation pathways is crucial for quality control, reaction monitoring, and metabolite identification in drug development.
Mass spectrometry is an indispensable analytical technique that provides detailed structural information based on the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[2] The fragmentation pattern is a veritable fingerprint, offering profound insights into the molecule's architecture. The energetic molecular ions formed during ionization are unstable and break down into smaller, more stable ions and neutral radicals.[2] The stability of the resulting carbocations significantly influences the fragmentation pathway, with more stable ions yielding more intense peaks in the spectrum.[2]
This guide will focus on predicting the fragmentation of the title compound by examining the established behaviors of its constituent functional groups: ketones, esters, and halogenated aromatic rings.
Predicted Fragmentation Pathways under Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and predictable fragmentation. The initial step is the removal of an electron to form a molecular ion (M•+). For this compound (Molecular Weight ≈ 254.7 g/mol for the 35Cl isotope), the molecular ion peak is expected at m/z 254, accompanied by a significant M+2 peak at m/z 256 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.[3]
The fragmentation of β-keto esters is typically governed by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[4]
Key Predicted EI Fragmentation Pathways:
-
Alpha-Cleavage: The C-C bonds adjacent to the carbonyl groups are susceptible to cleavage.[3][5]
-
Loss of the Ethoxy Radical (•OCH2CH3): Cleavage of the ester's C-O bond results in the loss of an ethoxy radical (mass 45), leading to a prominent acylium ion at m/z 209 .
-
Formation of the Acetyl Cation (CH3CO+): Cleavage between the acetyl group and the alpha-carbon is a classic fragmentation for acetoacetate derivatives, producing a highly stable acylium ion at m/z 43 .[6] This is often the base peak in the spectrum.
-
Loss of the Acetyl Radical (•COCH3): Loss of the acetyl group (mass 43) would result in an ion at m/z 211 .
-
-
Benzylic Cleavage: The bond between the chlorobenzyl group and the acetoacetate backbone is a weak point.
-
Formation of the Chlorobenzyl Cation: Cleavage of this bond can form the 4-chlorobenzyl cation at m/z 125 . This ion can further rearrange to the more stable chlorotropylium ion, also at m/z 125 . The formation of the tropylium ion (m/z 91) is a hallmark of compounds containing a benzyl moiety.
-
-
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen.[7][8] The ester carbonyl can abstract a hydrogen from the chlorobenzyl methylene group via a six-membered transition state, leading to the elimination of a neutral alkene (4-chlorostyrene) and the formation of a radical cation of ethyl acetoacetate enol form at m/z 130 .
-
Secondary Fragmentations:
-
The ion at m/z 209 (M - 45) can subsequently lose carbon monoxide (CO, mass 28) to form an ion at m/z 181 .
-
The following diagram illustrates the primary predicted fragmentation pathways under Electron Ionization.
Caption: Predicted EI fragmentation pathway for this compound.
Predicted Fragmentation Pathways under Electrospray Ionization (ESI)
ESI is a soft ionization technique that typically results in minimal fragmentation in the ion source, primarily producing protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+ or ammonium [M+NH4]+.[9] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest (e.g., [M+H]+) is isolated and fragmented via collision-induced dissociation (CID).
For the title compound, analysis in positive ion mode is most appropriate.[9] The protonated molecule [M+H]+ would be observed at m/z 255/257 .
Key Predicted ESI-MS/MS Fragmentations from [M+H]+:
-
Loss of Ethanol: A common fragmentation pathway for protonated ethyl esters is the neutral loss of ethanol (C2H5OH, mass 46), which would yield an ion at m/z 209 .
-
Loss of Water: Although less common, if protonation occurs on a carbonyl oxygen, subsequent loss of water (H2O, mass 18) could occur, resulting in an ion at m/z 237 .
-
Loss of the Entire Ester and Keto Group: Cleavage could result in the loss of ethyl acetoacetate (mass 130), leaving the 4-chlorobenzyl cation at m/z 125/127 .
-
Loss of Ketenone: The protonated molecule could lose ketene (CH2=C=O, mass 42), giving a fragment at m/z 213 .
Summary of Key Fragment Ions
The following table summarizes the primary ions predicted to be observed in the mass spectrum of this compound.
| m/z (35Cl/37Cl) | Proposed Ion Structure / Neutral Loss | Ionization Mode |
| 254 / 256 | [M]•+ (Molecular Ion) | EI |
| 255 / 257 | [M+H]+ (Protonated Molecule) | ESI |
| 209 / 211 | [M - OC2H5]+ or [M+H - C2H5OH]+ | EI / ESI |
| 181 / 183 | [M - OC2H5 - CO]+ | EI |
| 130 | [Ethyl Acetoacetate Enol]•+ | EI |
| 125 / 127 | [4-Chlorobenzyl/tropylium Cation]+ | EI / ESI |
| 43 | [CH3CO]+ (Acylium Ion) | EI |
Experimental Protocols
To ensure trustworthy and reproducible results, the following self-validating protocols are recommended. A blank injection (solvent only) should always be run prior to sample analysis to identify background contaminants.[10]
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) with EI
This method is ideal for analyzing the detailed fragmentation pattern of the volatile ester.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Prepare a working solution by diluting the stock solution 1:100 in the same solvent (final concentration ~10 µg/mL).
-
-
GC-MS Instrumentation and Parameters:
-
Injector: Splitless mode, 250 °C.
-
GC Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Interface Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Scan mode from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte.
-
Extract the mass spectrum and identify the molecular ion peak (m/z 254/256).
-
Compare the observed fragment ions to the predicted values in the table above.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI
This method is suited for confirming the molecular weight and studying the fragmentation of the protonated molecule.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol.
-
Prepare a working solution by diluting the stock to ~1 µg/mL in the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid is added to enhance protonation.[9]
-
-
LC-MS/MS Instrumentation and Parameters:
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
Start at 50% B, hold for 1 minute.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B and re-equilibrate for 2 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Nebulizer Gas (N2) Pressure: 40 psi.
-
Drying Gas (N2) Flow: 10 L/min at 350 °C.
-
-
Data Acquisition and Analysis:
-
Full Scan (MS1): Acquire a full scan from m/z 100 to 400 to identify the [M+H]+ ion at m/z 255/257.
-
Product Ion Scan (MS/MS): Perform a product ion scan by isolating the precursor ion at m/z 255. Apply collision energy (e.g., 15-30 eV, requires optimization) to induce fragmentation and record the resulting product ions.
-
Correlate the observed product ions with the predicted ESI fragmentation pathways.
-
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solubility of ethyl 2-(4-chlorobenzyl)-3-oxobutanoate in common lab solvents
An In-depth Technical Guide to the Solubility of Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: Navigating the Unknowns in Early-Stage Compound Characterization
Theoretical Underpinnings of Solubility: A Predictive Analysis
The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1] The polarity of a molecule, its capacity for hydrogen bonding, and its molecular size are key determinants of its solubility in a given solvent.
Molecular Structure Analysis of Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate:
-
Polar Functional Groups: The presence of two carbonyl (C=O) groups in the keto and ester functionalities, along with the ester's ether linkage (C-O-C), introduces significant polarity. These groups can act as hydrogen bond acceptors.
-
Nonpolar Moieties: The molecule also features a nonpolar ethyl group and a benzyl group. The chlorophenyl ring, while containing a polar carbon-chlorine bond, is largely hydrophobic.
-
Overall Polarity: The solubility of ethyl 2-(4-chlorobenzyl)-3-oxobutanoate will be a balance between its polar and nonpolar characteristics. It is expected to be more soluble in solvents of intermediate polarity.
Predictive Solubility in Common Lab Solvents:
-
Water (highly polar, protic): Due to the significant nonpolar surface area of the benzyl and ethyl groups, low solubility in water is anticipated. While the carbonyl groups can interact with water molecules, these interactions are unlikely to overcome the energy required to disrupt the strong hydrogen bonding network of water.
-
Hexane/Heptane (nonpolar): The presence of polar functional groups will likely limit solubility in highly nonpolar solvents like alkanes.
-
Alcohols (e.g., Methanol, Ethanol) (polar, protic): These solvents are capable of hydrogen bonding and have a lower polarity than water. Good solubility is predicted, as the alcohol's alkyl chains can interact with the nonpolar parts of the solute, while the hydroxyl group can interact with the carbonyls.
-
Ketones (e.g., Acetone) and Esters (e.g., Ethyl Acetate) (polar, aprotic): These solvents share functional group similarities with the solute. They are polar enough to interact with the keto-ester but lack the strong hydrogen-bonding network of water. Consequently, high solubility is expected in these solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform) (intermediate polarity, aprotic): These solvents are effective at dissolving a wide range of organic compounds and are likely to be good solvents for ethyl 2-(4-chlorobenzyl)-3-oxobutanoate.
-
Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)) (low to intermediate polarity, aprotic): Good solubility is also expected in these solvents, particularly in the more polar THF.
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) (highly polar, aprotic): These are powerful and versatile solvents, and the compound is very likely to be highly soluble in both.
Experimental Determination of Solubility: A Validated Protocol
The following protocol outlines a robust method for determining the equilibrium solubility of ethyl 2-(4-chlorobenzyl)-3-oxobutanoate. This method is designed to be self-validating by ensuring that a true equilibrium is reached and that the analytical technique is accurate. Adherence to Good Laboratory Practice (GLP) is recommended for reliable and reproducible results.[2][3]
Materials and Equipment
-
Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate (solid, of known purity)
-
Selected solvents (analytical grade or higher): Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., NMR).[4]
-
Volumetric flasks and pipettes for standard preparation.
Experimental Workflow Diagram
Caption: Experimental workflow for determining equilibrium solubility.
Step-by-Step Protocol
-
Preparation of Vials: Add an excess of solid ethyl 2-(4-chlorobenzyl)-3-oxobutanoate to a series of labeled vials. The key is to have undissolved solid remaining at the end of the experiment to ensure the solution is saturated. A starting point is to add approximately 20 mg of the compound.
-
Addition of Solvents: Accurately add a known volume (e.g., 2.0 mL) of each selected solvent to its respective vial.
-
Initial Mixing: Tightly cap the vials and vortex for 1-2 minutes to facilitate the initial dissolution.[5]
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Allow the samples to shake for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be verified.
-
Expertise & Trustworthiness: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured solubility does not change significantly between the later time points, equilibrium can be assumed.
-
-
Sample Preparation for Analysis:
-
Remove the vials from the shaker and allow them to stand undisturbed for at least one hour to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.
-
Immediately filter the supernatant through a syringe filter into a clean, labeled vial. This step is crucial to remove any microscopic solid particles that could lead to an overestimation of solubility.
-
Perform an accurate serial dilution of the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Analytical Method (HPLC):
-
Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to quantify the concentration of ethyl 2-(4-chlorobenzyl)-3-oxobutanoate.
-
Prepare a series of calibration standards of known concentrations of the compound in each solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.
-
-
Quantification and Calculation:
-
Inject the diluted samples into the HPLC system and record the peak areas.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Data Presentation: A Comparative Overview
The results of the solubility study should be presented in a clear and concise table to allow for easy comparison across different solvents.
Table 1: Hypothetical Solubility of Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate at 25 °C
| Solvent | Solvent Polarity | Solubility (mg/mL) | Solubility (mol/L) | Classification |
| Hexane | Nonpolar | < 1 | < 0.004 | Insoluble |
| Dichloromethane | Intermediate | > 200 | > 0.79 | Very Soluble |
| Diethyl Ether | Low | 150 | 0.59 | Freely Soluble |
| Ethyl Acetate | Polar Aprotic | > 200 | > 0.79 | Very Soluble |
| Acetone | Polar Aprotic | > 200 | > 0.79 | Very Soluble |
| Ethanol | Polar Protic | 180 | 0.71 | Freely Soluble |
| Methanol | Polar Protic | 120 | 0.47 | Freely Soluble |
| Water | Highly Polar | < 0.1 | < 0.0004 | Practically Insoluble |
| DMSO | Highly Polar Aprotic | > 200 | > 0.79 | Very Soluble |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion and Implications for Research and Development
This technical guide provides a comprehensive framework for understanding and determining the solubility of ethyl 2-(4-chlorobenzyl)-3-oxobutanoate. Based on its molecular structure, the compound is predicted to have low solubility in nonpolar and highly polar protic solvents like water, and high solubility in polar aprotic solvents and alcohols. The detailed experimental protocol herein offers a reliable method for obtaining empirical data, which is indispensable for applications in drug development, process chemistry, and analytical sciences. Accurate solubility data is crucial for formulation development, reaction condition optimization, and the design of purification strategies. By following the principles and procedures outlined, researchers can confidently characterize this and other novel compounds, ensuring a solid foundation for subsequent research and development activities.
References
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Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Solubility of Organic Compounds. (2023, August 31). LibreTexts. [Link]
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Solubility of different ketones in the buffer medium and... (n.d.). ResearchGate. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. [Link]
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Byrne, F. P., Forier, B., Bossaert, G., Hoebers, C., Farmer, T. J., & Hunt, A. J. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry, 20(17), 4032–4043. [Link]
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Good laboratory practice of equilibrium solubility measurement. (2025, August 5). ResearchGate. [Link]
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Al-Shdefat, R., Al-Ghazawi, M., Al-Ghananeem, A., & Al-Akayleh, F. (2021). Experimental Solubility of Ketoconazole, Validation Models, and In vivo Prediction in Human Based on GastroPlus. AAPS PharmSciTech, 22(6), 219. [Link]
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ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences. [Link]
-
Solubility Determination and Correlation of Glibenclamide in 11 Monosolvents and (Acetone + Acetonitrile) Binary Solvents from 283.15 K to 323.15 K | Request PDF. (n.d.). ResearchGate. [Link]
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. [Link]
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GOOD LABORATORY PRACTICE (GLP). (n.d.). World Health Organization. [Link]
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How to Comply with FDA Good Laboratory Practice Requirements. (2022, June 1). Lab Manager. [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). UCLA Chemistry and Biochemistry. [Link]
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Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature. (n.d.). ChemRxiv. [Link]
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Chemical Properties of Ethyl 3-chlorobutanoate (CAS 7425-48-1). (n.d.). Cheméo. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). St. Norbert College. [Link]
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Solubility. (n.d.). Wikipedia. [Link]
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ethyl (2S)-2-benzyl-3-oxobutanoate. (2024, April 9). ChemBK. [Link]
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An overview on Common Organic Solvents and their Toxicity. (n.d.). ResearchGate. [Link]
-
Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. (n.d.). PubChem. [Link]
-
Ethyl 2-(2-(2-chlorophenyl)hydrazono)-3-oxobutanoate. (n.d.). PubChem. [Link]
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The Acetoacetic Ester: A Cornerstone of Synthetic Chemistry's Golden Age and Its Enduring Legacy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: From a Serendipitous Discovery to a Synthetic Powerhouse
The story of the acetoacetic ester is a compelling narrative of discovery, debate, and the dawn of modern synthetic organic chemistry. Its journey from a laboratory curiosity to a versatile building block for constructing complex molecules underscores the foundational principles of reactivity and synthesis that continue to drive innovation in drug discovery and materials science. This guide provides an in-depth exploration of the history, synthesis, and profound impact of acetoacetic esters.
Part 1: The Genesis of a Synthetic Workhorse: A Historical Perspective
The initial discovery of ethyl acetoacetate is credited to the German chemist Anton Geuther in 1863.[1] His work, involving the reaction of sodium with ethyl acetate, produced a novel substance he termed "ethyl diacetic acid." This discovery, however, sparked a debate about its true structure. Geuther proposed an enol form, which was contested by English chemists Edward Frankland and B. F. Duppa who, in 1866, championed the keto structure and were the first to demonstrate the formation of mono- and disodium derivatives, laying the groundwork for its synthetic utility.[1]
The true synthetic potential of acetoacetic ester began to be unlocked through the meticulous work of Johannes Wislicenus . In 1877, he demonstrated the stepwise alkylation of the sodium salt of ethyl acetoacetate, proving that dialkylation occurred sequentially.[1] This was a critical step in establishing controlled carbon-carbon bond formation. The final piece of the puzzle was provided by Ludwig Claisen in 1887, who correctly identified sodium ethoxide as the effective base for the condensation of ethyl acetate to ethyl acetoacetate and proposed an initial mechanism for what is now known as the Claisen condensation .[1] These seminal contributions solidified the acetoacetic ester synthesis as a cornerstone of organic chemistry.
Part 2: The Chemistry of Acetoacetic Esters: Synthesis and Reactivity
The utility of acetoacetic esters lies in the unique reactivity of the α-protons, nestled between two electron-withdrawing carbonyl groups. This positioning renders them significantly acidic (pKa ≈ 11), allowing for facile deprotonation with a moderately strong base like sodium ethoxide to form a resonance-stabilized enolate.[1] This enolate is a potent nucleophile, capable of undergoing a variety of reactions, most notably alkylation.
The Claisen Condensation: Synthesizing Ethyl Acetoacetate
The formation of ethyl acetoacetate from ethyl acetate is a classic example of the Claisen condensation.[1] This reaction involves the base-catalyzed self-condensation of an ester containing α-hydrogens to form a β-keto ester.[2]
Mechanism of the Claisen Condensation:
The mechanism proceeds through a series of reversible steps, driven to completion by the irreversible deprotonation of the product.[1][3]
The Acetoacetic Ester Synthesis: A Versatile Route to Ketones
The acetoacetic ester synthesis is a powerful method for preparing α-substituted and α,α-disubstituted acetones.[4] The general workflow involves three key steps: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.
Experimental Protocol: Synthesis of 2-Heptanone via Acetoacetic Ester Synthesis
This protocol is adapted from established procedures and provides a reliable method for the synthesis of a representative ketone.[5]
Step 1: Alkylation of Ethyl Acetoacetate
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a solution of sodium ethoxide.
-
To the sodium ethoxide solution, add ethyl acetoacetate (1 equivalent) dropwise with stirring.
-
After the addition is complete, add n-butyl bromide (1 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 2-3 hours to ensure complete alkylation.
-
After cooling, remove the ethanol by distillation. Add water to the residue and extract the product with diethyl ether.
-
Wash the ethereal extract with water, dry over anhydrous sodium sulfate, and remove the ether by distillation to obtain crude ethyl n-butylacetoacetate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude ethyl n-butylacetoacetate, add a 10% aqueous sodium hydroxide solution.
-
Stir the mixture vigorously at room temperature for several hours to saponify the ester.
-
Carefully acidify the reaction mixture with dilute sulfuric acid until the evolution of carbon dioxide ceases.
-
Heat the mixture and distill the 2-heptanone with steam.
-
Separate the organic layer from the distillate, dry it over anhydrous magnesium sulfate, and purify by fractional distillation.
Mechanism of the Acetoacetic Ester Synthesis:
The decarboxylation of the intermediate β-keto acid proceeds through a cyclic six-membered transition state upon heating.[6][7]
Part 3: The Dual Nature of Acetoacetic Ester: Keto-Enol Tautomerism
A fascinating aspect of acetoacetic ester is its existence as an equilibrium mixture of two tautomers: the keto form and the enol form.[2][3] This equilibrium is a dynamic process and the position of the equilibrium is highly dependent on the solvent.
The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The percentage of the enol tautomer at equilibrium varies significantly with the polarity of the solvent.
Table 1: Keto-Enol Equilibrium of Ethyl Acetoacetate in Various Solvents
| Solvent | % Enol Tautomer |
| Water (polar, protic) | < 1% |
| Ethanol (polar, protic) | ~10-12% |
| Chloroform (less polar) | ~20% |
| Benzene (nonpolar) | ~30% |
| Hexane (nonpolar) | ~45% |
Data compiled from various sources and represents approximate values.
This solvent-dependent equilibrium can be readily observed and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct signals for the protons in the keto and enol forms allow for the determination of their relative concentrations.[2][3][8]
Conclusion: An Enduring Legacy in Synthesis
The discovery and subsequent exploration of the chemistry of acetoacetic esters marked a pivotal moment in the history of organic chemistry. The acetoacetic ester synthesis provided chemists with a reliable and versatile tool for the construction of complex carbon skeletons, a fundamental challenge in the synthesis of natural products and medicinal agents. While modern synthetic methodology has introduced a plethora of new reagents and reactions, the foundational principles of enolate chemistry, so elegantly demonstrated by the acetoacetic ester, remain central to the art and science of organic synthesis. For researchers and drug development professionals, an understanding of this classic reaction provides not only a historical perspective but also a deep appreciation for the enduring logic and power of synthetic chemistry.
References
- Grokipedia. Acetoacetic ester synthesis.
-
Johnson, J. R., & Hager, F. D. (1927). METHYL n-AMYL KETONE. Organic Syntheses, 7, 60. [Link]
-
McMurry, J. (2024). 23.7: The Claisen Condensation Reaction. In Chemistry LibreTexts. [Link]
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The Organic Chemistry Tutor. (2018, May 11). Acetoacetic Ester Synthesis Reaction Mechanism [Video]. YouTube. [Link]
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Organic Chemistry Portal. Claisen Condensation. [Link]
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Lu Le Laboratory. (2013, August 7). Preparation of Ethyl Acetoacetate - Claisen Condensation. [Link]
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Farmer, S. (2023, January 22). Acetoacetic Ester Synthesis. In Chemistry LibreTexts. [Link]
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Roberts, J. D. (2022, September 3). 4.4: Ethyl Acetoacetate and Its Enol Form. In Chemistry LibreTexts. [Link]
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Tan, D.-Z., Li, M.-Z., Xiong, W.-n., Xu, Y.-X., Pan, Y., Fan, W.-J., & Jiang, W.-F. (2023). Improvement of the Ethyl Acetoacetate Preparation Experiment: A Green Chemistry Experiment. Journal of Chemical Education, 100(2), 811–814. [Link]
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Online Chemistry notes. (2022, July 2). Acetoacetic ester synthesis (of ketones). [Link]
-
Organic Syntheses. Acetoacetic acid, ethyl ester. [Link]
-
World Scientific. (2011). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. Journal of Theoretical and Computational Chemistry, 10(04), 553-566. [Link]
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Asymmetric. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]
-
Chegg. (2021, October 13). Explain the steps needed to make 3-ethyl-2-heptanone by acetoacetic ester synthesis. [Link]
-
Asymmetric. (2020, September 14). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
-
Asymmetric. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
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Organic Syntheses. ETHYL n-BUTYLACETOACETATE. [Link]
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Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. In Chemistry LibreTexts. [Link]
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Methodological & Application
Application Note: Synthesis of 4-(4-Chlorophenyl)-2-butanone via Hydrolysis and Decarboxylation of Ethyl 2-(4-Chlorobenzyl)acetoacetate
Introduction
The acetoacetic ester synthesis is a cornerstone reaction in organic chemistry, providing a versatile and reliable method for the preparation of ketones.[1][2][3] This application note provides a detailed protocol and mechanistic explanation for the hydrolysis and subsequent decarboxylation of a substituted β-keto ester, specifically ethyl 2-(4-chlorobenzyl)acetoacetate. This two-step, one-pot process efficiently transforms the starting ester into 4-(4-chlorophenyl)-2-butanone, a valuable ketone intermediate in various synthetic applications.
The core of this transformation involves two distinct but sequential reactions:
-
Hydrolysis: The ethyl ester group is cleaved, typically under basic conditions (saponification), to yield a carboxylate salt.[4][5] This is followed by acidification to produce the corresponding β-keto acid.
-
Decarboxylation: The intermediate β-keto acid is thermally unstable and readily loses carbon dioxide upon heating to form an enol, which then tautomerizes to the final, stable ketone product.[6][7]
This guide is designed for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a robust, self-validating protocol.
Section 1: Reaction Mechanism and Rationale
The overall transformation can be summarized as follows:
The reaction proceeds through a multi-step mechanism, each step being critical for the successful synthesis of the target ketone.
Step 1: Base-Catalyzed Hydrolysis (Saponification)
The process begins with the hydrolysis of the ethyl ester. While this can be catalyzed by either acid or base, base-catalyzed hydrolysis (saponification) is strongly preferred as it is an irreversible process.[8][9][10] The hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming a carboxylic acid. In the basic medium, this acid is immediately deprotonated to form the carboxylate salt, driving the equilibrium towards the products and rendering the reaction irreversible.[5][8]
Step 2: Acidification to Form the β-Keto Acid
After the saponification is complete, the reaction mixture is carefully acidified with a strong acid, such as HCl or H₂SO₄. This step serves to protonate the carboxylate salt, generating the crucial β-keto acid intermediate, 2-(4-chlorobenzyl)acetoacetic acid. This intermediate is generally not isolated due to its thermal instability.
Step 3: Thermal Decarboxylation
β-Keto acids are uniquely susceptible to decarboxylation upon heating.[2][6][7] The reaction proceeds through a concerted, cyclic six-membered transition state.[2][6] This pericyclic reaction involves the transfer of the acidic proton to the keto-carbonyl oxygen while the C-C bond between the carboxyl group and the α-carbon is cleaved, releasing carbon dioxide and forming an enol intermediate. The evolution of CO₂ gas is a clear indicator that decarboxylation is occurring.
Step 4: Keto-Enol Tautomerization
The enol formed during decarboxylation is a transient species that rapidly tautomerizes to its more thermodynamically stable constitutional isomer, the final ketone product, 4-(4-chlorophenyl)-2-butanone.[3][6]
The complete mechanistic pathway is illustrated in the diagram below.
Diagram 1. A step-by-step visualization of the reaction mechanism.
Section 2: Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis, work-up, and purification of 4-(4-chlorophenyl)-2-butanone.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) | Eq. |
| Ethyl 2-(4-chlorobenzyl)acetoacetate | C₁₃H₁₅ClO₃ | 254.71 | >98% | 10.0 g | 39.27 | 1.0 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Pellets, >98% | 4.72 g | 118.0 | 3.0 |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 200 Proof | 50 mL | - | - |
| Deionized Water (H₂O) | H₂O | 18.02 | - | 50 mL + as needed | - | - |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | 37% (w/w), ~12 M | ~15 mL (or as needed) | - | - |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous | 150 mL (3 x 50 mL) | - | - |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | Saturated | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | ~5 g | - | - |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
The experimental workflow is outlined below.
Diagram 2. The sequential workflow for the synthesis experiment.
Protocol:
-
Saponification:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydroxide (4.72 g, 118.0 mmol).
-
Add ethanol (50 mL) and deionized water (50 mL) and stir until the NaOH has completely dissolved. Caution: This process is exothermic.
-
Add ethyl 2-(4-chlorobenzyl)acetoacetate (10.0 g, 39.27 mmol) to the basic solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux with vigorous stirring for 2-3 hours. The reaction can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the disappearance of the starting ester.
-
-
Acidification and Decarboxylation:
-
After the saponification is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Carefully and slowly add concentrated hydrochloric acid (~12 M) to the stirring solution. Caution: This is a highly exothermic neutralization reaction. Perform in an ice bath to control the temperature.
-
Continue adding HCl until the solution is strongly acidic (pH < 2), checking with pH paper. A precipitate of the sodium salt of the β-keto acid may form and then redissolve.
-
Once acidified, re-assemble the reflux apparatus and heat the mixture back to reflux for an additional 1-2 hours. Vigorous bubbling (CO₂ evolution) should be observed as the decarboxylation proceeds. Continue heating until the gas evolution ceases.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts in the separatory funnel and wash with saturated sodium chloride solution (brine, 1 x 50 mL) to aid in the removal of water.
-
Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate (~5 g).
-
Filter the drying agent and wash the solid with a small amount of fresh diethyl ether.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product, 4-(4-chlorophenyl)-2-butanone, should be obtained as an oil.
-
-
Purification (Optional):
-
The crude product may be of sufficient purity for many applications.
-
If higher purity is required, the product can be purified by vacuum distillation or column chromatography on silica gel.
-
Section 3: Safety and Troubleshooting
3.1 Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this procedure should be performed in a well-ventilated chemical fume hood.
-
Caustic and Corrosive Reagents: Sodium hydroxide is caustic and can cause severe burns. Concentrated hydrochloric acid is corrosive and has noxious fumes. Handle both with extreme care.
-
Exothermic Reactions: Both the dissolution of NaOH and the neutralization with HCl are highly exothermic. Use an ice bath to control the temperature during acidification.
-
Pressure Build-up: The decarboxylation step generates carbon dioxide gas. Ensure the reaction apparatus is not a closed system to prevent pressure build-up.
3.2 Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis | Insufficient reaction time or temperature; Insufficient base. | Extend the reflux time for the saponification step. Ensure a gentle but consistent reflux is maintained. Verify that at least 3 equivalents of base were used. |
| Low Product Yield | Incomplete decarboxylation; Emulsion formation during extraction; Product loss during work-up. | Ensure the solution is strongly acidic (pH < 2) before the decarboxylation step. Extend the reflux time until CO₂ evolution ceases. To break emulsions, add more brine during the wash step. Be careful and methodical during transfers and extractions to minimize physical loss. |
| Emulsion During Work-up | Soaps formed from the carboxylate salt can act as emulsifying agents. | Add a significant amount of brine to the separatory funnel and swirl gently, do not shake vigorously. Allow the funnel to stand for an extended period for the layers to separate. Filtration through a pad of Celite can sometimes help. |
| Product is Contaminated | Incomplete reaction; Side-products from starting materials. | Purify the final product via vacuum distillation or column chromatography. Confirm the identity and purity of the starting material before beginning the reaction. |
References
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
-
The Organic Chemistry Tutor. (2018). Acetoacetic Ester Synthesis Reaction Mechanism. YouTube. [Link]
-
Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
-
Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Chemistry LibreTexts. (2020). Decarboxylation Reactions. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]
-
Chemistry LibreTexts. (2021). β-Ketoacids Decarboxylate. [Link]
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Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]
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Reddit. (2014). Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed?. [Link]
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Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). [Link]
-
Quora. (2015). What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis?. [Link]
-
Organic Chemistry Portal. (n.d.). Acetoacetic-Ester Synthesis. [Link]
-
Chem Help ASAP. (2020). acetoacetic ester synthesis. YouTube. [Link]
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The Acetoacetic Ester Synthesis: A Modular Approach to Substituted Ketones for Chemical Research and Development
Introduction: The Strategic Value of Acetoacetic Ester Synthesis
The acetoacetic ester synthesis is a cornerstone of C-C bond formation in organic chemistry, providing a reliable and versatile method for the preparation of α-mono- and α,α-disubstituted methyl ketones.[1][2] For researchers in medicinal chemistry and drug development, this classical reaction offers a strategic advantage: the ability to construct a diverse library of ketone analogues from simple and readily available starting materials. The core principle of the synthesis lies in the heightened acidity of the α-protons of ethyl acetoacetate (pKa ≈ 11), which are positioned between two electron-withdrawing carbonyl groups.[2][3][4] This enhanced acidity allows for facile deprotonation with common alkoxide bases to form a resonance-stabilized enolate, which then serves as a soft nucleophile for the introduction of various alkyl, allyl, or benzyl groups via nucleophilic substitution.[1][2] Subsequent hydrolysis and decarboxylation efficiently remove the ester moiety, revealing the target ketone.[1][5] This application note provides a detailed experimental protocol, mechanistic insights, and practical guidance for leveraging this powerful transformation in a research setting.
Mechanistic Rationale and Control
The acetoacetic ester synthesis proceeds through a logical and well-understood three-stage sequence: enolate formation, alkylation, and finally, hydrolysis coupled with decarboxylation. Understanding the causality behind each step is critical for ensuring a successful and reproducible outcome.
-
Enolate Formation: The synthesis is initiated by the deprotonation of ethyl acetoacetate at the α-carbon. A key experimental choice is the base. Sodium ethoxide (NaOEt) in ethanol is the classic and most effective choice.[3] Causality: Using an alkoxide that matches the ester portion of the substrate (ethoxide for an ethyl ester) is crucial to prevent transesterification, a side reaction that would complicate the product mixture.[3] The use of a stronger base like sodium hydroxide is generally avoided in this initial step as it can prematurely hydrolyze the ester.[3]
-
Alkylation: The resulting enolate anion is a potent nucleophile that readily attacks an electrophilic carbon, typically from a primary or secondary alkyl halide, in an SN2 reaction.[1][6] This step is where the desired substituent is introduced. The choice of solvent is important; polar aprotic solvents can accelerate SN2 reactions, but ethanol is often sufficient and convenient.
-
Hydrolysis and Decarboxylation: The final stage unmasks the ketone. The alkylated β-keto ester is first hydrolyzed to a β-ketoacid. This is typically achieved by saponification with aqueous base (like NaOH), followed by acidification.[6][7] Upon heating, this β-ketoacid intermediate readily undergoes decarboxylation through a cyclic six-membered transition state to yield the final ketone and carbon dioxide.[3]
Caption: Reaction Mechanism of the Acetoacetic Ester Synthesis.
Detailed Experimental Protocol: Synthesis of 2-Heptanone
This protocol is adapted from a verified procedure published in Organic Syntheses and is divided into two main stages: the alkylation of ethyl acetoacetate to form ethyl n-butylacetoacetate, and the subsequent hydrolysis and decarboxylation to yield 2-heptanone.[7][8]
Stage 1: Preparation of Ethyl n-Butylacetoacetate
Materials:
-
Sodium (2.3 g, 0.1 g-atom)
-
Absolute Ethanol (250 ml)
-
Ethyl Acetoacetate (13 g, 0.1 mole)
-
n-Butyl Bromide (13.7 g, 0.1 mole)
Equipment:
-
1-L three-necked round-bottom flask
-
Reflux condenser with a calcium chloride tube
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle
Procedure:
-
Preparation of Sodium Ethoxide: In the three-necked flask equipped with a stirrer and reflux condenser, dissolve sodium in absolute ethanol. If the reaction is slow, gentle warming may be applied.
-
Enolate Formation: After all the sodium has dissolved, cool the solution to room temperature. Add the ethyl acetoacetate dropwise with stirring.
-
Alkylation: Following the addition of ethyl acetoacetate, add the n-butyl bromide dropwise over a period of 30-60 minutes.
-
Reaction Completion: Reflux the mixture with continued stirring until the solution is neutral to moist litmus paper, which typically takes 6-10 hours.[8]
-
Workup: Cool the reaction mixture. Decant the solution from the precipitated sodium bromide. Wash the salt with a small amount of absolute ethanol and combine the washings with the main solution.
-
Isolation of Intermediate: Remove the ethanol by distillation from a steam bath. The crude residue is ethyl n-butylacetoacetate and can be used directly in the next stage or purified by vacuum distillation (b.p. 112–117°C at 16 mmHg). The reported yield for the purified ester is 69–72%.[8]
Stage 2: Hydrolysis and Decarboxylation to 2-Heptanone
Materials:
-
Crude Ethyl n-Butylacetoacetate (from Stage 1, approx. 9.25 g from a 0.05 mole scale)
-
5% Sodium Hydroxide solution (50 ml)
-
50% Sulfuric Acid (by weight)
Equipment:
-
500-ml round-bottom flask
-
Mechanical stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Saponification: In the flask, combine the crude ethyl n-butylacetoacetate with the 5% sodium hydroxide solution. Stir the mixture at room temperature for approximately four hours to ensure complete saponification.[7]
-
Separation: Allow the mixture to stand. If any unsaponified oil separates, remove the lower aqueous layer.
-
Decarboxylation: Transfer the aqueous solution to a distillation flask. Slowly add the 50% sulfuric acid through a dropping funnel. The addition of acid will cause vigorous effervescence of CO2 and the formation of the ketone.
-
Distillation: Gently heat the flask to distill the 2-heptanone with steam. Continue the distillation until the distillate is no longer turbid.
-
Purification: Separate the ketone layer from the aqueous layer in the distillate. Dry the organic layer over anhydrous calcium chloride or magnesium sulfate. Purify the crude ketone by fractional distillation. 2-Heptanone has a boiling point of 151°C. The overall yield of 2-heptanone from ethyl acetoacetate is typically 60-65%.[7]
Caption: Experimental Workflow for the Synthesis of 2-Heptanone.
Data Summary and Substrate Scope
The acetoacetic ester synthesis is robust for the preparation of a wide range of substituted ketones. The primary limitation is in the alkylation step, which proceeds via an SN2 mechanism.
| Alkylating Agent (R-X) | Reactivity | Expected Yield | Notes |
| Methyl Halides (CH₃-I) | Excellent | High | Highly reactive, minimal side reactions. |
| Primary Alkyl Halides (e.g., n-Butyl Bromide) | Good | 60-75% | The standard for this synthesis.[8] |
| Secondary Alkyl Halides | Moderate | Lower | Elimination (E2) becomes a competing side reaction. |
| Tertiary Alkyl Halides | Poor/Unreactive | Very Low | Elimination is the major pathway. Not suitable. |
| Allyl & Benzyl Halides | Excellent | High | Stabilized transition state favors SN2. |
Troubleshooting and Advanced Considerations
-
Low Yield: Incomplete formation of the enolate or incomplete alkylation are common issues. Ensure the use of anhydrous ethanol and high-quality sodium to prepare an active sodium ethoxide solution. The reaction time for alkylation may need to be extended for less reactive halides.
-
Side Products (C- vs. O-Alkylation): The enolate of acetoacetic ester is an ambident nucleophile, meaning it can be alkylated at the α-carbon (C-alkylation) or at the carbonyl oxygen (O-alkylation). For acetoacetic ester, C-alkylation is strongly favored, especially when using sodium salts in protic solvents like ethanol. O-alkylation can become more significant with harder electrophiles or under different reaction conditions.[9]
-
Dialkylation: If mono-alkylation is desired, it is important to use approximately one equivalent of the base and alkylating agent. Using excess base and a second equivalent of an alkylating agent can lead to the formation of a di-substituted product.[1][10]
Modern Alternative: The Krapcho Decarboxylation
For substrates sensitive to harsh acidic or basic hydrolysis conditions, the Krapcho decarboxylation offers a milder alternative for the final step.[11] This reaction involves heating the alkylated β-keto ester in a polar aprotic solvent like DMSO with a salt (e.g., NaCl, LiCl) and a small amount of water.[11][12] The mechanism involves an SN2 attack of the halide anion on the ester's alkyl group, followed by decarboxylation of the resulting carboxylate.[12] This method is particularly valuable in complex molecule synthesis where functional group tolerance is paramount.[11]
Conclusion
The acetoacetic ester synthesis remains a highly relevant and practical tool for the modern organic chemist. Its predictability, operational simplicity, and the use of inexpensive starting materials make it an attractive method for generating ketone building blocks. By understanding the underlying mechanism and key experimental parameters, researchers can effectively employ this synthesis to create diverse molecular architectures for applications in drug discovery and materials science.
References
-
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
Chemistry Steps. Acetoacetic Ester Synthesis. [Link]
-
Johnson, J. R.; Hager, F. D. Methyl n-Amyl Ketone. Org. Synth.1927 , 7, 60. [Link]
-
The Organic Chemistry Tutor. Acetoacetic Ester Synthesis Reaction Mechanism. YouTube, 11 May 2018. [Link]
-
Snell, J. M.; McElvain, S. M. Acetoacetic acid, ethyl ester. Org. Synth.1931 , 11, 42. [Link]
-
JoVE. Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]
-
Lawesson, S.-O.; Gronwall, S.; Sandberg, R. Acetoacetic acid, tert-butyl ester. Org. Synth.1961 , 41, 1. [Link]
-
ResearchGate. acetoacetic ester syntheses. [Link]
-
PharmaXChange.info. Acetoacetic Ester Synthesis - Alkylation of Enolates | Notes. 8 Feb. 2011. [Link]
-
Chemistry LibreTexts. Acetoacetic Ester Synthesis. 22 Jan. 2023. [Link]
-
Adams, R.; Kamm, O. Ethyl n-Butylacetoacetate. Org. Synth.1927 , 7, 32. [Link]
-
The Organic Chemistry Tutor. Krapcho Decarboxylation. YouTube, 5 Nov. 2022. [Link]
-
Chemistry LibreTexts. 22.8: Alkylation of Enolate Ions. 14 Jan. 2023. [Link]
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-
ResearchGate. The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. [Link]
-
Grokipedia. Acetoacetic ester synthesis. [Link]
-
The Organic Chemistry Tutor. The Acetoacetic Ester Synthesis. YouTube, 17 Feb. 2023. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
Semantic Scholar. Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Dealkoxycarbonylations of β-keto esters. [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
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use of 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester in the synthesis of pharmaceutical ingredients
An In-Depth Guide to the Application of Ethyl 2-(4-Chlorobenzyl)-3-oxobutanoate in Pharmaceutical Synthesis
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate (also known as 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester) as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). We will delve into the causality behind experimental choices, provide validated protocols, and explore its potential in constructing complex molecular architectures.
Introduction: The Strategic Value of a β-Keto Ester Intermediate
Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate (CAS No: 36600-72-3, Molecular Formula: C₁₃H₁₅ClO₃) is a β-keto ester, a class of compounds renowned for its synthetic flexibility.[1] Its structure incorporates multiple reactive sites: an acidic α-proton, a nucleophilic enolate form, and two electrophilic carbonyl carbons. This unique combination allows it to serve as a cornerstone in carbon-carbon bond formation and the construction of heterocyclic systems, which are prevalent in modern pharmaceuticals.
The presence of the 4-chlorobenzyl moiety makes this intermediate particularly relevant for synthesizing APIs where a substituted phenyl ring is a key pharmacophoric element. Its primary utility lies in its role as a precursor for more complex cyclic structures, such as the tetralone core found in certain antidepressant agents.
Foundational Synthesis: Preparation of the Key Intermediate
Before its application can be explored, it is crucial to understand the synthesis of the title compound itself. The most common and efficient method is the C-alkylation of an acetoacetate enolate with a substituted benzyl halide. This reaction is a classic example of enolate chemistry, where the choice of base and solvent is critical to maximizing yield and minimizing side reactions like O-alkylation or dialkylation.
Protocol 1: Synthesis of Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate
This protocol details the alkylation of ethyl acetoacetate using 4-chlorobenzyl bromide. The use of potassium tert-butoxide in a polar aprotic solvent like THF is effective for generating the enolate for subsequent reaction.[2]
Causality Behind Choices:
-
Base (Potassium tert-butoxide, t-BuOK): A strong, non-nucleophilic base is chosen to ensure complete and rapid deprotonation of the α-carbon of ethyl acetoacetate.[2] Its bulky nature helps to disfavor O-alkylation.
-
Solvent (Tetrahydrofuran, THF): THF is a polar aprotic solvent that effectively solvates the potassium cation without interfering with the nucleophilicity of the enolate.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to drive the Sₙ2 reaction between the enolate nucleophile and the 4-chlorobenzyl bromide electrophile to completion.[2]
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl acetoacetate | 130.14 | 13.0 g (12.7 mL) | 0.10 |
| Potassium tert-butoxide | 112.21 | 12.3 g | 0.11 |
| 4-Chlorobenzyl bromide | 205.49 | 20.5 g | 0.10 |
| Tetrahydrofuran (THF), anhydrous | - | 250 mL | - |
| Diethyl ether | - | 200 mL | - |
| 1M Hydrochloric acid | - | 100 mL | - |
| Saturated NaCl solution (Brine) | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | 15 g | - |
Step-by-Step Protocol:
-
Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous THF (150 mL) and potassium tert-butoxide (12.3 g).
-
Enolate Formation: Cool the suspension to 0°C using an ice bath. Slowly add ethyl acetoacetate (12.7 mL) dropwise over 20 minutes. Stir the mixture at 0°C for an additional 30 minutes to ensure complete formation of the potassium enolate.
-
Alkylation: In a separate flask, dissolve 4-chlorobenzyl bromide (20.5 g) in anhydrous THF (100 mL). Add this solution to the enolate suspension dropwise over 30 minutes at 0°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux and maintain for 12 hours.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into 200 mL of cold 1M HCl to neutralize the remaining base and quench the reaction.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Workup - Washing: Combine the organic extracts and wash sequentially with water (100 mL) and then brine (100 mL) to remove residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure ethyl 2-(4-chlorobenzyl)-3-oxobutanoate.
Expected Outcome:
-
Appearance: Colorless to pale yellow oil.
-
Boiling Point: Approximately 180°C.[3]
-
Yield: 75-85%.
Application: Synthesis of a Key Precursor for Sertraline
A significant application of this molecular scaffold is in the synthesis of tetralone derivatives. 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone is a well-established key intermediate in the industrial synthesis of the antidepressant Sertraline .[4][5] While Sertraline itself has a 3,4-dichlorophenyl group, we can use our title compound to illustrate the fundamental cyclization reaction that forms the core tetralone structure.
This process involves a sequence of hydrolysis, decarboxylation, and an intramolecular Friedel-Crafts acylation.
Workflow for Sertraline Precursor Synthesis
Caption: Synthetic workflow from the intermediate to a Sertraline precursor.
Protocol 2: Illustrative Synthesis of 7-Chloro-4-methyl-3,4-dihydro-1(2H)-naphthalenone
This protocol demonstrates the conversion of the β-keto ester into a valuable tetralone core structure.
Causality Behind Choices:
-
Saponification/Decarboxylation: The initial hydrolysis of the ester followed by acidification and heat efficiently removes the carboxyl group as CO₂, yielding a ketone. This is a classic reaction of β-keto esters.
-
Cyclizing Agent (Polyphosphoric Acid - PPA): PPA is an excellent dehydrating agent and a non-oxidizing strong acid, making it ideal for promoting intramolecular Friedel-Crafts acylation. It acts as both the catalyst and the solvent.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate | 254.71 | 25.5 g | 0.10 |
| Sodium Hydroxide | 40.00 | 8.0 g | 0.20 |
| Water | 18.02 | 100 mL | - |
| Concentrated HCl | - | ~20 mL | - |
| Polyphosphoric Acid (PPA) | - | 150 g | - |
| Dichloromethane (DCM) | - | 300 mL | - |
| Ice | - | 500 g | - |
Step-by-Step Protocol:
-
Hydrolysis & Decarboxylation:
-
In a 500 mL round-bottom flask, dissolve sodium hydroxide (8.0 g) in water (100 mL).
-
Add ethyl 2-(4-chlorobenzyl)-3-oxobutanoate (25.5 g) and heat the mixture to reflux for 4 hours to saponify the ester.
-
Cool the mixture in an ice bath and slowly acidify with concentrated HCl until the pH is ~1.
-
Gently heat the acidic mixture to 50-60°C until CO₂ evolution ceases (approx. 1-2 hours), indicating complete decarboxylation. Cool to room temperature.
-
Extract the resulting ketone with dichloromethane (2 x 75 mL), dry over anhydrous sodium sulfate, and evaporate the solvent. This crude 5-(4-chlorophenyl)-2-pentanone can be used directly in the next step.
-
-
Intramolecular Friedel-Crafts Acylation:
-
Place polyphosphoric acid (150 g) into a 500 mL flask and heat to 80°C with mechanical stirring.
-
Add the crude ketone from the previous step slowly to the hot PPA over 30 minutes.
-
Increase the temperature to 100-110°C and stir vigorously for 3 hours. Monitor by TLC until the starting ketone is consumed.
-
CAUTION: Perform the next step in a large beaker inside a fume hood.
-
Carefully and slowly pour the hot reaction mixture onto 500 g of crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.
-
Allow the ice to melt completely, then extract the aqueous slurry with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization (e.g., from ethanol) or column chromatography to yield the pure tetralone product.
-
Expected Outcome:
-
Appearance: Off-white to light brown solid.
-
Yield: 60-75% over two steps.
-
This product, a direct analogue of the Sertraline key intermediate, is now primed for further functionalization, such as condensation with methylamine, to proceed toward the final API structure.[6]
Conclusion and Future Prospects
Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate is a high-value, versatile starting material. Its utility, demonstrated here in the context of forming a key precursor for the Sertraline family of antidepressants, extends to many other areas of pharmaceutical synthesis. The reactivity of the β-keto ester moiety can be harnessed to create a variety of heterocyclic structures, such as pyrazoles and pyrimidines, by reacting with dinucleophiles like hydrazine or urea derivatives.[7] As drug discovery continues to demand complex and diverse molecular scaffolds, the strategic application of such well-positioned intermediates will remain a critical tool for medicinal and process chemists.
References
-
Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. National Institutes of Health (NIH). [Link]
-
Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. SynArchive. [Link]
- WO2002096860A1 - Process for preparing sertraline intermediates.
-
Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. ResearchGate. [Link]
-
Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate. National Institutes of Health (NIH). [Link]
-
Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. ResearchGate. [Link]
-
Improved Industrial Synthesis of Antidepressant Sertraline. American Chemical Society Publications. [Link]
-
Improved Industrial Synthesis of Antidepressant Sertraline. ResearchGate. [Link]
-
Synthesis, characterization and identification of sertraline hydrochloride related impurities. World Journal of Pharmaceutical Research. [Link]
-
Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Course Hero. [Link]
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- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 36600-72-3 [chemicalbook.com]
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- 5. researchgate.net [researchgate.net]
- 6. WO2002096860A1 - Process for preparing sertraline intermediates - Google Patents [patents.google.com]
- 7. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Knoevenagel Condensation with Substituted Acetoacetic Esters
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1][2] This reaction involves the condensation of an aldehyde or ketone with a compound containing an "active methylene" group, typically flanked by two electron-withdrawing groups, in the presence of a basic catalyst.[3][4] The resulting α,β-unsaturated product is a versatile intermediate, crucial for the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, polymers, and fine chemicals.[2][5][6]
Substituted acetoacetic esters (e.g., ethyl acetoacetate) are particularly valuable active methylene compounds for this transformation.[3] The acidity of the α-protons, nestled between a ketone and an ester group, allows for facile deprotonation under mild basic conditions to form a resonance-stabilized enolate.[1] This guide provides an in-depth exploration of the Knoevenagel condensation using these esters, offering mechanistic insights, practical application notes, and detailed, validated protocols for researchers in synthetic chemistry and drug development.
Mechanistic Deep Dive: Understanding the "Why"
The reaction proceeds through a well-understood, multi-step mechanism. While often depicted as a simple base-catalyzed aldol-type condensation followed by dehydration, the specific role of amine catalysts, like piperidine, is more nuanced and critical for reaction efficiency.
The generally accepted pathway involves three key stages:
-
Enolate Formation: A weak base abstracts an acidic α-proton from the acetoacetic ester, creating a highly stabilized enolate ion.[1]
-
Nucleophilic Addition: The enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral aldol addition intermediate.[1]
-
Dehydration: The intermediate readily eliminates a molecule of water to yield the final, thermodynamically stable α,β-unsaturated conjugated product.[1]
When a secondary amine like piperidine is used as the catalyst, it can first react with the aldehyde to form an electrophilic iminium ion.[7][8][9] This iminium ion is often more reactive towards the enolate than the original aldehyde, accelerating the condensation step. The hydroxide ion generated during iminium formation then serves as the base to deprotonate the acetoacetic ester.[8][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orientjchem.org [orientjchem.org]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
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- 5. How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Impurities in the Synthesis of 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester
Welcome to the technical support guide for the synthesis of 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific acetoacetic ester synthesis. Our goal is to provide actionable, field-proven insights rooted in established chemical principles to help you identify, minimize, and troubleshoot impurities, thereby enhancing your reaction yield and final product purity.
The alkylation of ethyl acetoacetate is a powerful C-C bond-forming reaction, but its success hinges on carefully controlling the reaction conditions to prevent competing pathways.[1] This guide explains the causality behind common side reactions and provides structured methodologies for their detection and prevention.
Part 1: The Synthetic Pathway and Key Control Points
The synthesis of this compound is a classic example of the acetoacetic ester synthesis, which involves the alkylation of an enolate.[1][2] The process can be broken down into three critical stages: enolate formation, nucleophilic substitution (alkylation), and purification. Each stage presents unique challenges and opportunities for impurity formation.
The overall reaction is as follows: Ethyl acetoacetate + 4-Chlorobenzyl chloride → (in the presence of a base) → this compound
Below is a workflow diagram illustrating the key experimental stages.
Caption: Experimental workflow for the synthesis.
Part 2: Common Impurities: Identification and Formation
Understanding the potential side reactions is the first step toward preventing them. The enolate of ethyl acetoacetate is an ambident nucleophile, meaning it can react at two sites: the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[3] Furthermore, the product itself contains an acidic proton, opening the door for secondary reactions.
Caption: Competing reaction pathways from the key enolate intermediate.
The following table summarizes the most frequently observed impurities.
| Impurity Name | Structure | Molar Mass ( g/mol ) | Common Origin |
| Ethyl Acetoacetate | CH₃COCH₂COOEt | 130.14 | Unreacted starting material.[4] |
| 4-Chlorobenzyl Chloride | ClC₆H₄CH₂Cl | 161.03 | Unreacted starting material. |
| Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate | (ClC₆H₄CH₂)₂C(COCH₃)COOEt | 379.27 | Over-alkylation of the desired product.[1] |
| Ethyl 3-(4-chlorobenzyloxy)crotonate | ClC₆H₄CH₂OC(CH₃)=CHCOOEt | 254.70 | O-alkylation of the enolate.[3] |
| 4-(4-chlorophenyl)butan-2-one | ClC₆H₄CH₂CH₂COCH₃ | 182.65 | Hydrolysis and subsequent decarboxylation of the product during workup. |
| Ethyl 3-ethoxycrotonate | CH₃C(OEt)=CHCOOEt | 158.19 | Common impurity in the starting ethyl acetoacetate.[5] |
Part 3: Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your synthesis and analysis, presented in a question-and-answer format.
Troubleshooting Common Observations
Q1: My GC-MS/LC-MS analysis shows a major peak with a mass significantly higher than my product (approx. 379 amu). What is it and how do I prevent it?
A1: This is almost certainly the dialkylated impurity , Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate.[1]
-
Causality: The mono-alkylated product still possesses an acidic α-hydrogen. If excess base or unreacted alkylating agent is present after the initial alkylation, a second deprotonation and subsequent alkylation can occur. This is especially problematic if the reaction temperature is too high or if the 4-chlorobenzyl chloride is added too quickly.
-
Preventative Measures:
-
Stoichiometry Control: Use a slight excess (1.05-1.10 equivalents) of ethyl acetoacetate relative to the base and alkylating agent. This ensures the base is consumed in forming the initial enolate and any remaining alkylating agent reacts with the excess enolate rather than the product.
-
Controlled Addition: Add the 4-chlorobenzyl chloride solution slowly and at a controlled temperature (e.g., 0-10 °C) to maintain a low concentration of the alkylating agent in the reaction mixture at any given time.
-
Base Selection: Use exactly one equivalent of a strong, non-nucleophilic base like sodium hydride (NaH) if possible. If using sodium ethoxide (NaOEt), ensure it is anhydrous, as water will consume the base and lead to stoichiometry issues.
-
Q2: My ¹H NMR spectrum shows an unexpected singlet around 4.5-5.0 ppm and a vinyl proton signal around 5.0-5.5 ppm. My product's benzylic protons should be a multiplet. What impurity is this?
A2: These signals are characteristic of the O-alkylated impurity , Ethyl 3-(4-chlorobenzyloxy)crotonate. The singlet at ~4.5-5.0 ppm corresponds to the -O-CH₂- benzylic protons, which are deshielded by the adjacent oxygen.
-
Causality: The enolate ion has electron density on both the α-carbon and the oxygen atom. While C-alkylation is generally thermodynamically favored, O-alkylation is often kinetically favored and can be promoted by certain conditions.[3]
-
Preventative Measures:
-
Solvent Choice: Polar aprotic solvents (like DMF or DMSO) can solvate the cation (e.g., Na⁺), leaving a "naked" and highly reactive oxygen anion, which favors O-alkylation. Using less polar solvents like THF or diethyl ether can promote ion pairing, sterically hindering the oxygen and favoring C-alkylation.
-
Counter-ion: The nature of the counter-ion matters. Using lithium (e.g., from LDA) can sometimes favor C-alkylation more than sodium or potassium.
-
Temperature: Lower reaction temperatures generally favor the thermodynamically more stable C-alkylated product.
-
Q3: My final yield is low, and analysis shows a large amount of unreacted ethyl acetoacetate. What could have gone wrong?
A3: This points to an issue with either the enolate formation or the alkylation step.
-
Causality & Troubleshooting Steps:
-
Ineffective Deprotonation: The base may have been deactivated. Ensure your base (e.g., NaH, NaOEt) is fresh and was handled under strictly anhydrous conditions. The solvent must also be rigorously dried, as any protic impurity (water, ethanol) will quench the base.
-
Inactive Alkylating Agent: The 4-chlorobenzyl chloride may have degraded. It is sensitive to moisture and can hydrolyze to the corresponding alcohol. Verify its purity before use.
-
Insufficient Reaction Time/Temperature: The alkylation reaction may be sluggish. After adding the alkylating agent, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's progress using TLC or GC to ensure it has gone to completion.
-
Q4: After workup, I isolated a lower-boiling point substance that my analysis suggests is 4-(4-chlorophenyl)butan-2-one. How did this form?
A4: This is a product of hydrolysis and decarboxylation .
-
Causality: β-keto esters are susceptible to hydrolysis to the corresponding β-keto acid, especially under harsh acidic or basic conditions during the aqueous workup. The resulting β-keto acid is thermally unstable and readily loses CO₂ upon gentle heating to form a ketone.
-
Preventative Measures:
-
Mild Workup: Quench the reaction with a mild acid source, like a saturated aqueous solution of ammonium chloride (NH₄Cl), rather than strong mineral acids.
-
Avoid High Temperatures: Perform extractions and solvent removal at reduced pressure and moderate temperatures (e.g., < 50 °C) to prevent thermal decarboxylation.
-
Frequently Asked Questions (FAQs)
Q: What is the ideal base for this reaction? A: Sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like THF are the most common and effective bases. NaOEt is convenient if you are using ethanol as a solvent, but it establishes an equilibrium. NaH offers the advantage of an irreversible deprotonation, driving the enolate formation to completion.[1]
Q: How critical is the exclusion of water from the reaction? A: It is absolutely critical. Water will react with the strong base, reducing the amount available to form the enolate, which lowers the yield. It can also promote the hydrolysis of the starting ester and the final product. All glassware should be oven-dried, and solvents must be anhydrous.
Q: Can I use 4-chlorobenzyl bromide instead of the chloride? A: Yes. Alkyl bromides are generally more reactive than chlorides in Sₙ2 reactions. This could lead to a faster reaction but may also increase the rate of side reactions like dialkylation if addition and temperature are not carefully controlled.
Part 4: Analytical Protocols for Impurity Profiling
A multi-technique approach is recommended for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC)
This method is ideal for quantifying the main component and non-volatile impurities like the dialkylated product.[6][7]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 60% B, ramp to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 225 nm |
| Sample Prep. | ~1 mg/mL in Acetonitrile |
| Expected Elution | Ethyl Acetoacetate -> Product -> Dialkylated Product |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is excellent for identifying volatile starting materials, the O-alkylated impurity, and the decarboxylated product.[8]
| Parameter | Recommended Condition |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow ~1 mL/min |
| Inlet Temp. | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Detector | EI, Scan range 40-500 m/z |
| Sample Prep. | ~1 mg/mL in Dichloromethane or Ethyl Acetate |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides unambiguous structural information to confirm the identity of the product and key impurities.[6]
-
Product: Look for the characteristic quartet and triplet of the ethyl ester, a multiplet for the benzylic -CH₂- and the α-CH protons, and the aromatic signals.
-
Dialkylated Impurity: The α-CH proton signal will be absent. You will see a singlet for the two equivalent benzylic -CH₂- groups.
-
O-Alkylated Impurity: A sharp singlet for the -O-CH₂- group will appear further downfield (~4.5-5.0 ppm) compared to the product's benzylic protons. A vinyl proton signal will also be present.
References
- Google Patents. (n.d.). Purification of acetoacetic esters by distillation.
-
Shivaji College. (n.d.). The class of compounds which contain a methylene group (-CH2-) directly bonded to two. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 2-chloroacetoacetic acid ethyl ester.
-
The Organic Chemistry Tutor. (2018, May 11). Acetoacetic Ester Synthesis Reaction Mechanism [Video]. YouTube. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). Acetoacetic ester synthesis. Retrieved January 25, 2026, from [Link]
-
Hunt, I. (n.d.). Ch21: Acetoacetic esters. University of Calgary. Retrieved January 25, 2026, from [Link]
-
Farmer, S. (2023, January 22). Acetoacetic Ester Synthesis. Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). Method for continuously synthesizing ethyl 4-chloroacetoacetates.
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved January 25, 2026, from [Link]
-
Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). Preparation method for ethyl 2-chloroacetoacetate.
-
PubMed. (n.d.). Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate using fabG-homologues. Retrieved January 25, 2026, from [Link]
-
Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). Catalytic synthesis method of mefenpyr-diethyl.
-
Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved January 25, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2,4-Dimethyl-3,5-dicarbethoxypyrrole. Retrieved January 25, 2026, from [Link]
- Patsnap. (n.d.). Synthesis method of alpha-acetyl-gamma-butyrolactone.
-
ResearchGate. (n.d.). (PDF) Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides. Retrieved January 25, 2026, from [Link]
-
Britannica. (n.d.). Ethyl acetoacetate. Retrieved January 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Acetoacetic-Ester Synthesis. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of alpha-acetyl-gamma-butyrolactone.
-
ResearchGate. (2025, August 7). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved January 25, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Ethyl acetoacetate – Knowledge and References. Retrieved January 25, 2026, from [Link]
-
College of Saint Benedict and Saint John's University. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved January 25, 2026, from [Link]
-
Pearson. (n.d.). Claisen Condensation Practice Problems. Retrieved January 25, 2026, from [Link]
-
JoVE. (2023, April 30). Video: Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing 2-acetyl-γ-butyrolactone.
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (2025, August 16). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Retrieved January 25, 2026, from [Link]
-
Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation.... r/Chempros. Retrieved January 25, 2026, from [Link]
-
Organic Syntheses. (n.d.). DIETHYL β-KETOPIMELATE. Retrieved January 25, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved January 25, 2026, from [Link]
-
MDPI. (n.d.). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Retrieved January 25, 2026, from [Link]
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Technical Support Center: Purification of Crude Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate
Welcome to the technical support center for the purification of crude ethyl 2-(4-chlorobenzyl)-3-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this β-keto ester. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
I. Understanding the Compound and Potential Impurities
Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate is typically synthesized via the alkylation of ethyl acetoacetate with 4-chlorobenzyl chloride.[1][2] The reaction involves the deprotonation of ethyl acetoacetate to form a stabilized enolate, which then acts as a nucleophile in an S_N2 reaction with the alkyl halide.[1][3]
Common Synthesis Route:
-
Deprotonation: Ethyl acetoacetate is treated with a base, such as sodium ethoxide or potassium tert-butoxide, to generate the enolate.[1][2]
-
Alkylation: The enolate reacts with 4-chlorobenzyl chloride to form the desired product.[1]
This synthesis, while straightforward, can lead to several impurities that complicate the purification process. Understanding these potential contaminants is the first step in designing an effective purification strategy.
Potential Impurities:
-
Unreacted Starting Materials: Residual ethyl acetoacetate and 4-chlorobenzyl chloride.
-
Dialkylated Product: The product, ethyl 2-(4-chlorobenzyl)-3-oxobutanoate, still possesses an acidic α-hydrogen and can be deprotonated and react with another molecule of 4-chlorobenzyl chloride to form ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate.
-
O-alkylation Product: The enolate of ethyl acetoacetate has two nucleophilic sites (carbon and oxygen). While C-alkylation is generally favored, some O-alkylation can occur, leading to the formation of an enol ether.
-
Side-products from the Base: For example, if sodium ethoxide is used, residual ethanol will be present.
-
Hydrolysis Products: The ester functionality can be hydrolyzed to the corresponding β-keto acid, which may subsequently decarboxylate.[4]
II. Purification Strategy Workflow
The choice of purification technique depends on the scale of your reaction and the nature of the impurities. Below is a general workflow to guide your decision-making process.
Sources
common side reactions in acetoacetic ester synthesis and how to avoid them
From the desk of a Senior Application Scientist
Welcome to the technical support center for the acetoacetic ester synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to delve into the mechanistic underpinnings of common side reactions and provide actionable strategies to mitigate them, ensuring the integrity and success of your synthesis.
Section 1: Troubleshooting Alkylation Issues
The alkylation of the α-carbon is the cornerstone of the acetoacetic ester synthesis. However, several competing reactions can occur at this stage, leading to a mixture of products and reduced yields of the desired C-alkylated product.
FAQ 1: My reaction is producing a significant amount of O-alkylated product. How can I favor C-alkylation?
Root Cause Analysis:
The enolate generated from ethyl acetoacetate is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the oxygen of the enolate.[1][2] The competition between C- and O-alkylation is a classic example of kinetic versus thermodynamic control. O-alkylation is often the kinetically favored pathway, while C-alkylation leads to the more thermodynamically stable product.[3]
Troubleshooting Protocol:
To favor the desired C-alkylation, you need to create conditions that allow the reaction to proceed under thermodynamic control.
Key Experimental Parameters to Control C- vs. O-Alkylation
| Parameter | To Favor C-Alkylation | To Favor O-Alkylation | Rationale |
| Solvent | Protic solvents (e.g., ethanol) | Polar aprotic solvents (e.g., DMF, DMSO) | Protic solvents solvate the oxygen of the enolate via hydrogen bonding, sterically hindering O-alkylation and making the carbon a more accessible nucleophile.[2] |
| Counter-ion | Smaller cations (e.g., Li⁺, Na⁺) | Larger cations (e.g., K⁺) | Smaller cations chelate more tightly with the oxygen atoms of the enolate, blocking the oxygen site and promoting C-alkylation.[2] |
| Leaving Group | "Softer" leaving groups (I⁻ > Br⁻ > Cl⁻) | "Harder" leaving groups (e.g., OTs⁻, OTf⁻) | According to Hard-Soft Acid-Base (HSAB) theory, the "soft" carbon nucleophile prefers to react with a "soft" electrophile (alkyl iodide), while the "hard" oxygen nucleophile prefers a "hard" electrophile.[4] |
| Temperature | Higher temperatures | Lower temperatures | Higher temperatures allow the reaction to overcome the activation energy barrier to the more stable C-alkylated product (thermodynamic control). |
Step-by-Step Protocol to Maximize C-Alkylation:
-
Enolate Formation: Use sodium ethoxide in ethanol to generate the sodium enolate of ethyl acetoacetate. The use of an alkoxide that matches the ester group is crucial to prevent transesterification.[5][6]
-
Alkylation: Add your alkyl halide (preferably an iodide or bromide) to the solution of the enolate.
-
Temperature Control: Gently reflux the reaction mixture to provide enough energy to favor the thermodynamically controlled C-alkylation pathway.
-
Work-up: After the reaction is complete, proceed with the standard aqueous work-up.
FAQ 2: I am observing polyalkylation, with both mono- and di-alkylated products in my reaction mixture. How can I selectively synthesize the mono-alkylated product?
Root Cause Analysis:
After the first alkylation, the mono-alkylated product still possesses an acidic α-hydrogen. If there is still unreacted enolate or if a strong enough base is present, this proton can be removed, leading to a second alkylation.[7][8]
Troubleshooting Protocol:
To achieve selective mono-alkylation, precise control over stoichiometry and reaction conditions is essential.
Step-by-Step Protocol for Selective Mono-alkylation:
-
Stoichiometry is Key: Use a slight excess (1.05-1.1 equivalents) of the base (e.g., sodium ethoxide) to ensure full conversion of the starting ethyl acetoacetate to its enolate.
-
Controlled Addition: Slowly add exactly one equivalent of your alkylating agent to the enolate solution at a controlled temperature (e.g., 0 °C to room temperature). This ensures that the alkylating agent reacts with the enolate of the starting material before it can react with the enolate of the mono-alkylated product.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed.
-
Alternative for Difficult Cases: If polyalkylation remains a problem, consider using a bulkier alkylating group for the first alkylation, which can sterically hinder a second alkylation.
Section 2: Addressing Undesired Elimination and Hydrolysis
Beyond alkylation, other side reactions can compromise your synthesis, particularly when using certain types of alkyl halides or during the final work-up stages.
FAQ 3: My yield is low, and I've identified an alkene byproduct. What is causing this, and how can I prevent it?
Root Cause Analysis:
The enolate of ethyl acetoacetate is not only a good nucleophile but also a reasonably strong base. When using secondary or tertiary alkyl halides, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene.[9][10][11]
Troubleshooting Protocol:
To favor substitution over elimination, you must carefully select your alkylating agent and control the reaction conditions.
Competition Between SN2 and E2 Pathways
SN2 vs. E2 Competition.
Step-by-Step Protocol to Minimize Elimination:
-
Choice of Alkylating Agent: Whenever possible, use primary alkyl halides as they are much more susceptible to SN2 attack and less prone to E2 elimination.[10] Methyl and primary halides are ideal.
-
Base Strength: While a base is necessary to form the enolate, using an excessively strong or bulky base can favor elimination. Sodium ethoxide is generally a good choice. For particularly sensitive substrates, a weaker base might be considered, though this could slow down the enolate formation.
-
Temperature: Lowering the reaction temperature generally favors substitution over elimination. Elimination reactions have a higher activation energy and are more favored at higher temperatures.
-
Solvent: Polar aprotic solvents can sometimes favor SN2 reactions.[12] However, for the acetoacetic ester synthesis, the choice of solvent is also dictated by the need to control C- vs. O-alkylation.
FAQ 4: During the final hydrolysis and decarboxylation step, I am getting a low yield of my target ketone. What could be going wrong?
Root Cause Analysis:
The hydrolysis of the ester to a carboxylic acid, followed by decarboxylation, is a critical final step.[13][14] Incomplete hydrolysis or side reactions during decarboxylation can lead to reduced yields. Premature hydrolysis of the ester starting material by a hydroxide base can also be an issue.[5]
Troubleshooting Protocol:
Ensuring complete hydrolysis before attempting decarboxylation is crucial for a successful outcome.
Step-by-Step Protocol for Efficient Hydrolysis and Decarboxylation:
-
Saponification: First, hydrolyze the alkylated acetoacetic ester using aqueous sodium hydroxide or potassium hydroxide with heating. This will form the sodium or potassium salt of the β-keto acid. Ensure the hydrolysis is complete by monitoring the reaction with TLC or LC-MS.
-
Acidification: Carefully acidify the cooled reaction mixture with a strong acid (e.g., HCl, H₂SO₄) to a pH of 1-2. This will protonate the carboxylate to form the β-keto acid.
-
Decarboxylation: Gently heat the acidic solution. The β-keto acid will readily decarboxylate upon heating to yield the desired ketone and carbon dioxide.[15][16][17] The evolution of CO₂ gas is a good indicator that the reaction is proceeding.
-
Isolation: After the gas evolution ceases, the ketone can be isolated by extraction and purified by distillation or chromatography.
Workflow for Hydrolysis and Decarboxylation
Efficient Hydrolysis and Decarboxylation.
Section 3: Preventing Self-Condensation
FAQ 5: I am observing a significant amount of a high molecular weight byproduct, which I suspect is from self-condensation. How can I avoid this?
Root Cause Analysis:
The enolate of ethyl acetoacetate can react with the carbonyl group of another molecule of ethyl acetoacetate in a Claisen-type self-condensation reaction. This is more likely to occur if the alkylating agent is not added promptly after enolate formation or if the alkylating agent is unreactive.
Troubleshooting Protocol:
To prevent self-condensation, the generated enolate should be consumed by the alkylating agent as quickly and efficiently as possible.
Step-by-Step Protocol to Prevent Self-Condensation:
-
Order of Addition: Add the ethyl acetoacetate to the base to form the enolate. Then, add the alkylating agent to this solution. Do not mix the ethyl acetoacetate and the alkylating agent before adding the base.
-
Reaction Temperature: Keep the temperature low during enolate formation to minimize self-condensation.
-
Reactive Alkylating Agent: Use a reactive alkylating agent (e.g., a primary alkyl iodide) to ensure that the alkylation reaction is faster than the self-condensation reaction.
-
Concentration: Running the reaction at a higher dilution can sometimes disfavor the bimolecular self-condensation reaction.
By understanding the underlying mechanisms of these common side reactions and implementing these troubleshooting strategies, you can significantly improve the yield and purity of your desired products from the acetoacetic ester synthesis.
References
-
Chemistry Steps. Acetoacetic Ester Synthesis. [Link]
-
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
The Organic Chemistry Tutor. Acetoacetic Ester Synthesis Reaction Mechanism. YouTube, 11 May 2018. [Link]
-
OpenOChem Learn. Acetoacetic Ester Synthesis. [Link]
-
Organic Chemistry Portal. Acetoacetic-Ester Synthesis. [Link]
-
Chemistry LibreTexts. Acetoacetic Ester Synthesis. [Link]
-
Clutch Prep. Acetoacetic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
University of Calgary. Ch21: Acetoacetic esters. [Link]
-
ACS Publications. Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride. The Journal of Organic Chemistry, 24 Mar. 2016. [Link]
-
AK Lectures. Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube, 8 Jul. 2014. [Link]
-
Master Organic Chemistry. Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]
-
ChemHelp ASAP. alkylation of enolates in an SN2 reaction. YouTube, 4 Nov. 2019. [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Reddit. What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? r/chemistry, 18 Sep. 2011. [Link]
-
Chemistry Steps. SN1 SN2 E1 E2 – How to Choose the Mechanism. [Link]
-
Master Organic Chemistry. Decarboxylation. [Link]
-
Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link]
-
Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
PharmaXChange.info. Chemistry of Enolates - C vs O Alkylation. [Link]
-
Chad's Prep. Distinguishing Between Substitution & Elimination Reactions. [Link]
-
RSC Publishing. Recent advances in the transesterification of β-keto esters. [Link]
-
Chemistry LibreTexts. 17.5: Nucleophilic Substitution with Enolate Anions. [Link]
-
Prof D Craig. 2.O1 Organic Synthesis Lecture 3. University College London, 14 Oct. 2004. [Link]
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- 5. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Acetoacetic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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- 17. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Decarboxylation
Welcome to the technical support center for troubleshooting decarboxylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving optimal conversion rates in this critical synthetic step. As a fundamental reaction involving the removal of a carboxyl group with the release of carbon dioxide (CO₂), decarboxylation is pivotal in numerous synthetic pathways.[1] However, its success is highly sensitive to a range of parameters.
This document moves beyond simple checklists to provide in-depth, cause-and-effect explanations for common issues, empowering you to diagnose and solve problems effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My decarboxylation reaction has stalled or is showing low conversion. What are the most critical initial parameters to investigate?
A1: When faced with incomplete conversion, it is essential to return to the foundational pillars of this reaction: temperature, time, and the intrinsic stability of your substrate. Decarboxylation is a thermally driven process, and the energy required is dictated by the molecule's structure.
-
Causality Behind the Choice: The reaction proceeds by breaking a carbon-carbon bond, a process with a significant activation energy barrier.[2] Insufficient thermal energy means only a fraction of the molecules will overcome this barrier, leading to a stalled reaction. Conversely, excessive heat can lead to unwanted side reactions or degradation of the product.[3] The reaction time is intrinsically linked to temperature; lower temperatures necessitate longer reaction times to achieve the same conversion.
-
Troubleshooting Steps:
-
Verify Temperature Homogeneity: Ensure the entire reaction vessel is heated uniformly. Use an external thermometer to check for temperature gradients, especially in larger-scale reactions.
-
Incremental Temperature Increase: If conversion is low at a given temperature, increase the temperature in small increments (e.g., 10 °C) and monitor the reaction progress at each step. Be mindful of the solvent's boiling point and the thermal stability of your product.
-
Time-Course Study: The reaction may simply be slow. Set up a time-course study by taking aliquots at regular intervals (e.g., every 30-60 minutes) and analyzing them via HPLC or TLC to determine if the reaction is progressing, albeit slowly.
-
Data Presentation: Typical Decarboxylation Temperatures
The required temperature is highly dependent on the substrate's structure. Below is a general guide.
| Carboxylic Acid Type | Activating Group | Typical Temperature Range (°C) | Notes |
| β-Keto Acids | Ketone at β-position | 50 - 150 °C[4] | Often decarboxylate readily upon gentle heating. Some, like acetoacetic acid, can decarboxylate at room temperature.[5] |
| Malonic Acids | Carboxyl at β-position | 100 - 160 °C | Similar to β-keto acids, they benefit from the stable cyclic transition state.[5] |
| Aromatic Acids | Electron-withdrawing groups (e.g., -NO₂) | 150 - 250 °C | Stability of the resulting carbanion intermediate facilitates the reaction.[6] |
| Simple Aliphatic Acids | None | > 300 °C | Generally resistant to decarboxylation without harsh conditions or specific catalysts due to lack of a stabilizing group.[6] |
Q2: How does my substrate's chemical structure fundamentally impact the ease of decarboxylation?
A2: The substrate's structure is arguably the most critical factor. The reaction rate is dictated by the stability of the intermediate formed upon C-C bond cleavage.
-
Mechanism & Causality: For β-keto acids and malonic acids, the reaction proceeds through a concerted, cyclic six-membered transition state.[5] This arrangement allows for a favorable intramolecular proton transfer and delocalization of electrons, significantly lowering the activation energy. The resulting enol intermediate then tautomerizes to the final ketone or carboxylic acid product.[5] For substrates lacking this feature, decarboxylation would have to proceed through a highly unstable carbanion, requiring much more energy. The presence of an electron-withdrawing group (EWG) at the α-carbon can also stabilize this transient negative charge, facilitating decarboxylation.[2][6]
Mandatory Visualization: Mechanism of β-Keto Acid Decarboxylation
Caption: The concerted cyclic mechanism for β-keto acid decarboxylation.
Q3: I'm observing incomplete conversion. Could the choice of solvent be the underlying issue?
A3: Yes, the solvent plays a crucial, though sometimes non-intuitive, role. The effect of the solvent is linked to its ability to stabilize or disrupt the key transition state of the reaction.
-
Causality Behind the Choice: Early studies by Westheimer investigated the effect of solvent polarity on decarboxylation rates.[5] It was found that polar solvents did not significantly accelerate the reaction, which argued against a charged, stepwise intermediate and supported the concerted cyclic transition state model.[5] Critically, protic solvents (like water or alcohols) can disrupt the internal hydrogen bond necessary for the formation of the cyclic transition state, thereby slowing the reaction.[5] Therefore, non-polar, aprotic solvents are often preferred for substrates that rely on this mechanism. For reactions that proceed via ionic intermediates, a polar aprotic solvent (like DMSO or DMF) may be beneficial.
-
Troubleshooting Steps:
-
Assess Solvent Type: If you are using a protic solvent (e.g., ethanol, water) for a β-keto acid decarboxylation, consider switching to a high-boiling aprotic solvent (e.g., toluene, xylene, or diphenyl ether).
-
Ensure Anhydrous Conditions: For many decarboxylations, the presence of water can be detrimental, either by interfering with the mechanism or promoting side reactions. Ensure your solvent and glassware are dry.
-
Consider "Neat" Conditions: If the substrate is a liquid at the reaction temperature, running the reaction without any solvent can sometimes be the most effective approach, as it maximizes concentration.
-
Q4: My thermal decarboxylation is too slow or requires destructively high temperatures. What are my catalytic options?
A4: When thermal energy alone is insufficient, catalysis can provide an alternative, lower-energy reaction pathway. The choice of catalyst depends on the substrate and desired reaction conditions.
-
Causality Behind the Choice:
-
Alkaline Conditions: Using a base like soda lime (a mixture of NaOH and CaO) generates the carboxylate salt.[7] Heating this salt promotes the elimination of the carboxylate group, which is then protonated by a source in the reaction medium. This is a classic method for generating hydrocarbons.[7]
-
Acid Catalysis: An acid catalyst can protonate the carbonyl group of a β-keto acid, which facilitates the subsequent electronic rearrangement and cleavage of the C-C bond.[4]
-
Metal Catalysis: Transition metals, particularly copper and palladium compounds, can coordinate to the carboxylate group, stabilizing the transition state and facilitating the release of CO₂.[2] These methods are often used for decarboxylating aromatic and heteroaromatic carboxylic acids under milder conditions than purely thermal methods.[8] Some modern systems use bimetallic nanoparticles (e.g., FeRu) to achieve high efficiency.[8]
-
Data Presentation: Comparison of Catalytic Decarboxylation Systems
| Catalyst System | Typical Substrates | Mechanism | Advantages | Disadvantages |
| Soda Lime (NaOH/CaO) | Carboxylate Salts | Base-mediated elimination | Inexpensive, simple procedure.[7] | Harsh conditions (high temp), often low yield for complex molecules.[6] |
| Mineral Acids (e.g., H₂SO₄) | β-Keto Acids | Protonation of carbonyl | Mild heat required.[4] | Can cause side reactions (e.g., dehydration, rearrangement). |
| Copper Salts (e.g., Cu₂O in Quinoline) | Aromatic Acids | Metal-carboxylate complex formation | Lower temperatures than uncatalyzed reactions.[2][6] | Stoichiometric or high catalyst loading, toxic metal, high-boiling solvent removal. |
| Palladium Catalysts | Polyenoic & Aryl Acids | Decarboxylative Cross-Coupling Intermediate | Mild conditions, high chemoselectivity.[9] | Expensive catalyst, ligand sensitivity, requires inert atmosphere. |
| Photoredox Catalysis | Aliphatic & Aromatic Acids | Radical Intermediate | Extremely mild (often room temp), broad scope.[9] | Requires specific light source, photocatalyst can be expensive. |
Q5: How can I accurately monitor the progress of my reaction to definitively confirm low conversion?
A5: Inaccurate assessment of reaction completion is a common pitfall. Relying solely on visual cues like CO₂ evolution can be misleading. A robust analytical method is crucial for trustworthy data.
-
Causality Behind the Choice: Different analytical techniques have inherent biases for this specific reaction.
-
Gas Chromatography (GC): The high temperatures used in the GC injection port can cause the thermal decarboxylation of any remaining starting material.[3] This leads to an overestimation of the product concentration and an underestimation of the starting material, making it appear as if the conversion is higher than it actually is.
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice as it analyzes the sample at ambient temperature, preserving the integrity of both the acidic starting material and the neutral product.[3]
-
Supercritical Fluid Chromatography (SFC): This is another mild separation technique that can avoid the on-instrument decarboxylation of acid cannabinoids, providing accurate quantification.[3]
-
Experimental Protocols: Monitoring Decarboxylation by HPLC
This protocol provides a self-validating system to track reaction progress accurately.
-
Standard Preparation: Prepare calibrated stock solutions of both your pure starting material (the carboxylic acid) and the expected final product in a suitable solvent (e.g., acetonitrile or methanol).
-
Calibration Curve: Generate a multi-point calibration curve for both the starting material and the product to ensure accurate quantification.
-
Initial Time Point (t=0): Before starting the heating, take a small, accurately measured aliquot from the reaction mixture. Dilute it to a known volume in a volumetric flask. This sample represents 0% conversion.
-
Reaction Sampling: Once the reaction is initiated, take aliquots at predetermined time intervals (e.g., 30, 60, 90, 120 minutes). Immediately quench the reaction in the aliquot by cooling it in an ice bath and diluting it with cold solvent to stop further conversion.
-
HPLC Analysis: Analyze all samples (t=0 and subsequent time points) using an appropriate HPLC method (e.g., reverse-phase C18 column with a UV detector set to a wavelength where both reactant and product absorb).
-
Data Interpretation: Quantify the concentration of both the starting material and the product at each time point using your calibration curves. Plot concentration vs. time to visualize the reaction kinetics and determine the point of maximum conversion.
Q6: My starting material is consumed, but the yield of my desired product remains low. What are the likely side reactions or degradation pathways?
A6: The disappearance of starting material without a corresponding increase in the desired product points towards competing reaction pathways or product instability.
-
Causality Behind the Choice: The intermediates and conditions of decarboxylation can be conducive to other transformations.
-
Oxidation: Especially at high temperatures and in the presence of air, the product may be susceptible to oxidation. For example, in the decarboxylation of tetrahydrocannabinolic acid (THCA), the resulting THC can be oxidized to cannabinol (CBN).[3]
-
Rearrangements: In specific substrates, such as acyl azides (Curtius rearrangement) or amides treated with bromine (Hofmann rearrangement), decarboxylation is part of a tandem sequence that leads to an amine, not the product of simple protonation.[5]
-
Ketonization: At very high temperatures, a strong base can promote the condensation of two carboxylic acid molecules to form a ketone, a process that involves decarboxylation.[2]
-
Mandatory Visualization: Competing Reaction Pathways
Caption: A simplified workflow showing a primary vs. a competing side reaction.
References
-
Title: Decarboxylation Source: Master Organic Chemistry URL: [Link]
-
Title: Decarboxylations Source: Organic Chemistry Portal URL: [Link]
-
Title: Decarboxylation Source: Wikipedia URL: [Link]
-
Title: Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Decarboxylation of Carboxylic Acids Source: YouTube (The Organic Chemistry Tutor) URL: [Link]
-
Title: Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Decarboxylation in Natural Products Biosynthesis Source: JACS Au (ACS Publications) URL: [Link]
-
Title: What are the conditions for the decarboxylation reaction? How to control the temperature of heating? Source: LNEYA Industrial Chillers Manufacturer URL: [Link]
-
Title: The Decarboxylation of Carboxylic Acids and Their Salts Source: Chemistry LibreTexts URL: [Link]
-
Title: Decarboxylation— A Multi-Purpose Process Step Source: Cannabis Science and Technology URL: [Link]
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- 8. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decarboxylation [organic-chemistry.org]
Technical Support Center: Scaling Up 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process for large-scale manufacturing.
The synthesis of this compound is a classic example of an acetoacetic ester synthesis, a powerful C-C bond-forming reaction. It involves the alkylation of the ethyl acetoacetate enolate with 4-chlorobenzyl chloride. While straightforward in principle, scaling this reaction introduces challenges related to yield, purity, and process control.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction suffers from low yield of the desired mono-alkylated product, with significant amounts of starting material left unreacted. What are the likely causes and solutions?
A1: This is a frequent issue often rooted in the initial deprotonation step. Incomplete formation of the ethyl acetoacetate enolate is the primary culprit.
Potential Causes & Solutions:
-
Insufficient or Deactivated Base: The stoichiometry of the base is critical. You need at least one full equivalent to deprotonate the ethyl acetoacetate. On scale-up, inadequate mixing can create localized areas where the base is consumed, leaving starting material unreacted.
-
Causality: Bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) are highly reactive and sensitive to moisture. Any water in the solvent or on the glassware will consume the base, reducing the effective amount available for enolate formation.
-
Solution:
-
Verify Base Activity: Use freshly opened or properly stored base. If using NaH, ensure the mineral oil is washed away with dry hexanes under an inert atmosphere if required by your process. For NaOEt, prepare it fresh from sodium metal and absolute ethanol for best results.
-
Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. The presence of water is a common cause of reaction failure.[1]
-
Improve Mixing: At scale, ensure your reactor's agitation is sufficient to maintain a homogeneous slurry or solution. Baffles in the reactor can significantly improve mixing efficiency.
-
-
-
Incorrect Order of Addition: Adding the base to the mixture of ethyl acetoacetate and 4-chlorobenzyl chloride is incorrect and will lead to side reactions, including the reaction of the base with the alkyl halide.
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Q2: My final product is contaminated with a significant amount of a higher molecular weight impurity, likely the dialkylated product. How can I prevent this?
A2: The formation of a dialkylated byproduct is a classic challenge in acetoacetic ester synthesis.[2] It occurs because the mono-alkylated product still possesses an acidic α-hydrogen, which can be deprotonated and react with a second molecule of the alkyl halide.
Causality & Mechanism: After the first alkylation, any excess base or unreacted enolate can deprotonate the mono-alkylated product. This newly formed enolate then competes for the alkylating agent, leading to the dialkylated species.
Reaction Pathways: C-Alkylation, O-Alkylation, and Dialkylation
Caption: Competing reaction pathways in acetoacetic ester synthesis.
Solutions to Minimize Dialkylation:
-
Control Stoichiometry: Use a slight excess of ethyl acetoacetate relative to the base and 4-chlorobenzyl chloride. This ensures the base is fully consumed in forming the initial enolate, leaving none to deprotonate the product.
-
Slow Addition of Alkyl Halide: This is the most critical process parameter. Add the 4-chlorobenzyl chloride slowly and sub-surface to the formed enolate solution.
-
Causality: A slow addition rate maintains a low concentration of the alkylating agent. This ensures that it reacts with the more abundant initial enolate rather than the enolate of the mono-alkylated product, which exists at a much lower concentration.
-
-
Maintain Optimal Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can increase the rate of the competing deprotonation of the product. A common range is 50-60°C.[4]
Q3: I'm observing an impurity with the same mass as my product but different chromatographic behavior. Could this be the O-alkylated byproduct?
A3: Yes, this is a distinct possibility. The enolate of ethyl acetoacetate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) to give the desired product or at the oxygen atom (O-alkylation) to form a vinyl ether byproduct.[5]
Factors Influencing C- vs. O-Alkylation:
| Factor | Favors C-Alkylation (Desired) | Favors O-Alkylation (Byproduct) | Rationale |
| Solvent | Protic or polar aprotic (e.g., Ethanol, DMF) | Highly polar aprotic (e.g., HMPA, DMSO) | Polar aprotic solvents strongly solvate the cation but leave the enolate oxygen exposed and highly reactive (kinetic product). Protic solvents solvate the oxygen via H-bonding, favoring attack from the less-hindered carbon (thermodynamic product). |
| Counter-ion | Li⁺, Mg²⁺ | K⁺, Na⁺ | Smaller, more coordinating cations (like Li⁺) associate more tightly with the oxygen, sterically hindering O-alkylation. |
| Leaving Group | Good leaving groups (I⁻, Br⁻, Cl⁻) | "Harder" leaving groups (e.g., tosylates) | Per Hard-Soft Acid-Base (HSAB) theory, the "soft" carbon nucleophile prefers to attack the "soft" carbon of the alkyl halide. |
Solutions:
-
Solvent System: Using ethanol as the solvent with sodium ethoxide as the base is a standard choice that favors C-alkylation for this synthesis.
-
Confirm Structure: The identity of the byproduct should be confirmed analytically (e.g., via NMR), as the chemical shifts for the vinyl ether protons will be distinctly different from the desired product's structure.
Q4: My yield drops significantly after purification. I suspect the product is decomposing during vacuum distillation. How can I prevent this?
A4: This is a critical scale-up challenge. β-keto esters are susceptible to hydrolysis followed by thermal decarboxylation, especially under harsh conditions.[6]
Causality: The work-up often involves an acidic wash to neutralize any remaining base. If this is not done carefully at low temperatures, or if residual acid or base remains in the crude product, the ester can hydrolyze to the corresponding β-keto acid. This acid is thermally unstable and readily loses CO₂ upon heating during distillation to form 4-chloro-1-phenylbutan-2-one.[7][8]
Solutions for Stable Purification:
-
Careful Work-up:
-
Quench the reaction by pouring it into a cold, dilute acid solution (e.g., ammonium chloride or dilute HCl) with vigorous stirring.[9] Avoid strong acids or bases and prolonged contact times.
-
Ensure the organic layer is thoroughly washed to neutrality and dried completely before distillation. Any residual water can promote hydrolysis at high temperatures.
-
-
Optimize Distillation:
-
High Vacuum: Use the best vacuum your system can achieve to lower the boiling point. The boiling point of the target compound is approximately 180°C.[10] A high vacuum is essential to distill below this temperature.
-
Short Residence Time: Use a distillation apparatus with a short path, such as a Kugelrohr or a wiped-film evaporator for larger scales. This minimizes the time the compound spends at high temperatures.
-
Avoid Local Overheating: Use a well-stirred heating mantle and ensure the distillation flask is not heated too strongly.
-
-
Consider Alternative Purification: If thermal decomposition is unavoidable, flash column chromatography is a viable alternative, though it may be less economical at a very large scale.
Frequently Asked Questions (FAQs)
FAQ1: What is the optimal base and solvent system for scaling up this alkylation? For large-scale production, the combination of sodium ethoxide in absolute ethanol is often preferred.
-
Expertise: While stronger bases like NaH in THF are effective, they present greater safety and handling challenges at scale (e.g., hydrogen gas evolution, pyrophoric solids).[9] The NaOEt/EtOH system is effective, and the solvent and base are congruent, preventing transesterification side reactions.[6] The reaction can often be run at a moderate temperature (reflux of ethanol) which is easy to control in a large reactor.
FAQ2: How critical are anhydrous conditions? They are absolutely critical . Water reacts stoichiometrically with the strong bases used for enolate formation.[1] Even small amounts of water will reduce your effective amount of base, leading to incomplete conversion and lower yields. Always use anhydrous grade solvents and ensure all equipment is thoroughly dried.
FAQ3: What analytical techniques are recommended for monitoring reaction progress and final product purity?
-
In-Process Monitoring (IPC): Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal. A simple TLC can also be used for qualitative checks. An IPC is crucial to determine the point of complete consumption of the 4-chlorobenzyl chloride, which helps prevent over-reaction or unnecessary heating.
-
Final Product Purity: A quantitative GC-FID or HPLC-UV analysis is required to determine the purity and quantify impurities like the starting materials, dialkylated product, and any O-alkylated species. Structural confirmation should be done by ¹H NMR, ¹³C NMR, and MS.
FAQ4: Are there any specific safety precautions for scaling up this synthesis? Yes, several key precautions must be taken:
-
Base Handling: Sodium ethoxide and sodium hydride are corrosive and water-reactive. Handle them under an inert atmosphere (Nitrogen or Argon) in a designated area.
-
Exotherm Control: The alkylation reaction is exothermic. Ensure the reactor has adequate cooling capacity. The slow addition of the alkylating agent is not just for selectivity but also for thermal management.
-
Pressure Management: If using NaH, it will generate hydrogen gas upon reaction with ethanol or any trace moisture. The reactor must be properly vented to a safe location.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (Illustrative)
Materials:
-
Ethyl acetoacetate (EAA)
-
4-Chlorobenzyl chloride
-
Sodium ethoxide (NaOEt) or Sodium metal
-
Absolute Ethanol (200 proof, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel.
-
Enolate Formation: Charge the flask with absolute ethanol (e.g., 200 mL). Carefully add sodium metal (1.05 eq.) in small portions, allowing it to react completely to form sodium ethoxide. Alternatively, use commercial sodium ethoxide (1.05 eq.). Cool the solution to room temperature.
-
Add ethyl acetoacetate (1.0 eq.) dropwise to the sodium ethoxide solution with good stirring over 15 minutes. Stir for an additional 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add a solution of 4-chlorobenzyl chloride (1.0 eq.) in absolute ethanol dropwise via the addition funnel over 1-2 hours. Maintain the temperature below reflux. Monitor the reaction by TLC or GC until the 4-chlorobenzyl chloride is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Cool the residue in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.[9]
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude oil by vacuum distillation to yield the final product.
References
-
Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 11). Acetoacetic Ester Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
-
UCLA, Department of Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Treatment method of ethyl 4-chloroacetoacetate distillation waste liquid.
- Google Patents. (n.d.). Purification of acetoacetic esters by distillation.
- Google Patents. (n.d.). Preparation method of 2-chloroacetoacetic acid ethyl ester.
-
National Center for Biotechnology Information. (n.d.). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. Retrieved from [Link]
-
MDPI. (2023, November 3). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Method for continuously synthesizing ethyl 4-chloroacetoacetates.
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.11: Decarboxylation Reactions. Retrieved from [Link]
-
Grokipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]
-
PubMed. (n.d.). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 26). Product of the reaction of ethyl acetoacetate with alkaline benzoyl chloride followed by addition of ammonium chloride. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Acetoacetic esters. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of ethyl 4-haloacetoacetoacetates.
-
ResearchGate. (n.d.). The Acetoacetic Ester Condensation and Certain Related Reactions. Retrieved from [Link]
- Google Patents. (n.d.). Process for carrying out condensation reactions.
- Google Patents. (n.d.). Preparation method for ethyl 2-chloroacetoacetate.
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Technical Support Center: The Effect of Temperature on Acetoacetic Ester Synthesis
Welcome to the technical support center for the Acetoacetic Ester Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature in this versatile reaction. We will move beyond simple protocols to explore the causality behind thermal choices, ensuring your experiments are both successful and reproducible.
The acetoacetic ester synthesis is a multi-step process for producing α-substituted (or α,α-disubstituted) ketones.[1] It typically involves the deprotonation of ethyl acetoacetate to form a stabilized enolate, followed by SN2 alkylation, and concluding with acidic hydrolysis and thermal decarboxylation.[2][3] Each of these stages has a distinct thermal profile that can dramatically influence reaction rate, yield, and the purity of the final product.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding temperature control in the acetoacetic ester synthesis.
Q1: What is the general effect of temperature on the overall rate of the synthesis?
As with most chemical reactions, increasing the temperature generally increases the rate of all steps in the acetoacetic ester synthesis, from enolate formation to the final decarboxylation. However, a simple increase in temperature across the board is not advisable. Each step has an optimal temperature range that balances reaction speed against the risk of side reactions, reagent degradation, or loss of selectivity. For instance, the initial Claisen condensation to prepare ethyl acetoacetate itself is often optimized at reflux temperatures, around 82°C, to maximize reaction kinetics.[4]
Q2: How does temperature specifically affect the key steps of the synthesis?
The synthesis can be broken down into three thermally sensitive phases:
-
Enolate Formation & Alkylation: The initial deprotonation is typically fast, but the subsequent alkylation (an SN2 reaction) is temperature-dependent.[5] Running this step at excessively high temperatures can promote unwanted side reactions, such as elimination (E2) if using a secondary or sterically hindered alkyl halide. For primary alkyl halides, gentle warming may be used to increase the rate, but reactions are often started at room temperature or below to maintain control.
-
Saponification/Hydrolysis: The conversion of the alkylated ester to the corresponding β-keto acid is achieved by heating in an acidic or basic aqueous solution.[1][6] Temperature directly accelerates the rate of this hydrolysis. Insufficient heat will lead to an incomplete reaction and low yields.
-
Decarboxylation: This final step is critically dependent on heat. The β-keto acid intermediate readily loses CO₂ upon heating to form the final ketone product.[7] This process occurs via a stable, six-membered cyclic transition state, and the required heat provides the activation energy for this concerted mechanism.[3] While some substrates may decarboxylate with gentle heating (e.g., 40-60°C)[6], temperatures above 100°C are commonly required for rapid and complete reaction.[3]
Q3: Why is heating essential for the decarboxylation step?
The decarboxylation of a β-keto acid is a thermally-driven pericyclic reaction.[5] The molecule arranges into a cyclic, six-membered transition state where the acidic proton of the carboxyl group is transferred to the keto carbonyl oxygen, while the C-C bond between the alpha-carbon and the carboxyl carbon breaks. This concerted process results in the formation of an enol and carbon dioxide. The enol then rapidly tautomerizes to the more stable ketone. Heating provides the necessary energy to overcome the activation barrier of this cyclic transition state, making the reaction feasible.[3] Without sufficient heat, this step becomes the rate-limiting bottleneck of the entire synthesis.
Q4: Can the base used for deprotonation influence the optimal temperature?
Absolutely. The choice of base is crucial. A strong base like sodium ethoxide (NaOEt) is typically used.[3] It is important to match the alkoxide base to the ester being used (e.g., ethoxide for an ethyl ester) to prevent transesterification, a side reaction where the alcohol portion of the ester is exchanged.[7][8] While this might not matter for the final ketone product since the ester group is removed, it can complicate reaction kinetics and analysis. Using a weaker base would require higher temperatures to achieve a sufficient rate of deprotonation, increasing the risk of other side reactions. Conversely, extremely strong bases like LDA are generally not required due to the relatively high acidity of the α-hydrogens in acetoacetic ester (pKa ≈ 11).[9]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments where temperature is a likely culprit.
Issue 1: Low yield of the final ketone product.
| Potential Cause | Explanation & Recommended Action |
| Incomplete Hydrolysis | The ester was not fully converted to the β-keto acid. Solution: Increase the temperature and/or reaction time during the acidic workup. Refluxing is common for this step. Ensure vigorous stirring to facilitate mixing of the organic and aqueous phases. |
| Incomplete Decarboxylation | The temperature during the final heating step was too low or the heating duration was too short. The β-keto acid intermediate may remain in your product mixture. Solution: Ensure the reaction temperature reaches at least 100°C after hydrolysis.[3] Monitor for the cessation of CO₂ evolution (bubbling) as an indicator of reaction completion. You can test for CO₂ with a limewater (calcium hydroxide) solution. |
| Side Reactions During Alkylation | The temperature during the alkylation step was too high, leading to elimination byproducts (especially with secondary or tertiary alkyl halides) or poly-alkylation. Solution: Perform the alkylation at a lower temperature. Consider adding the alkyl halide slowly to a cooled solution of the enolate to dissipate any exothermic heat of reaction. |
Issue 2: The reaction is proceeding too slowly.
| Potential Cause | Explanation & Recommended Action |
| Low Alkylation Temperature | While avoiding side reactions is important, an excessively low temperature will slow the SN2 alkylation step considerably. Solution: If using a stable primary alkyl halide, you can gently warm the reaction mixture (e.g., to 40-50°C) after the initial addition to increase the rate. Use TLC or GC analysis to monitor the consumption of the starting material. |
| Insufficient Heat for Decarboxylation | As discussed, this is a common bottleneck. Solution: Increase the final heating temperature. Ensure your heating apparatus (oil bath, heating mantle) is calibrated and providing accurate, stable heat to the reaction vessel. |
Issue 3: Formation of unexpected byproducts.
| Potential Cause | Explanation & Recommended Action |
| Self-Condensation (Claisen) | If the deprotonation and alkylation steps are not managed well, the enolate can react with another molecule of the acetoacetic ester in a Claisen condensation reaction.[10] This is more likely if the alkyl halide is unreactive and the temperature is elevated. Solution: Ensure rapid and efficient alkylation by using a reactive primary alkyl halide. Add the alkylating agent promptly after enolate formation. Maintain moderate temperatures. |
| Elimination Products | The temperature during alkylation was too high, favoring an E2 pathway over the desired SN2 pathway. Solution: Lower the reaction temperature significantly. If the substrate is prone to elimination, a change in solvent or base may be required in addition to temperature control. |
| Dialkylation | If a second alkylation occurs, this can be due to temperature and stoichiometry. Solution: Use only a slight excess of the alkylating agent. Control the temperature to prevent the reaction from becoming too vigorous. If dialkylation is desired, a second equivalent of base and alkyl halide is added, often with heating to drive the second substitution.[1] |
Experimental Protocols & Visualizations
Protocol 1: Temperature-Controlled Synthesis of 2-Heptanone
This protocol outlines a self-validating workflow for synthesizing 2-heptanone from ethyl acetoacetate and 1-bromobutane, with explicit temperature control points.
Step 1: Enolate Formation and Alkylation (Target Temp: 25-50°C)
-
Set up a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
In the flask, dissolve sodium ethoxide (1.0 eq) in absolute ethanol.
-
Cool the solution to room temperature (25°C) in a water bath.
-
Slowly add ethyl acetoacetate (1.0 eq) via the dropping funnel over 15 minutes. Stir for 30 minutes to ensure complete enolate formation.
-
Slowly add 1-bromobutane (1.05 eq). An exothermic reaction may occur. Maintain the temperature below 50°C using the water bath.
-
After addition, heat the mixture to a gentle reflux (~50°C) for 1-2 hours until TLC analysis shows consumption of the starting ester.
Step 2: Hydrolysis and Decarboxylation (Target Temp: >100°C)
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
To the residue, add an excess of aqueous HCl (e.g., 3M solution).
-
Heat the mixture vigorously using a heating mantle with stirring. A reflux condenser is essential.
-
Validation Point: The mixture should be heated to a vigorous boil (above 100°C). You will observe bubbling as CO₂ is evolved.[3]
-
Continue heating for 1-2 hours, or until the bubbling ceases. This indicates the completion of decarboxylation.
-
Cool the mixture, extract the product with a suitable organic solvent (e.g., diethyl ether), wash, dry, and purify by distillation.
Workflow & Troubleshooting Diagram
The following diagram illustrates the experimental workflow and key decision points for troubleshooting based on temperature.
Caption: Workflow for Acetoacetic Ester Synthesis with Troubleshooting checkpoints.
References
-
Acetoacetic Ester Synthesis Reaction Mechanism. (2018). YouTube. Retrieved from [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. Retrieved from [Link]
-
Acetoacetic Ester Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. Retrieved from [Link]
-
Acetoacetic ester synthesis. (n.d.). Grokipedia. Retrieved from [Link]
-
Acetoacetic Ester Synthesis | OpenOChem Learn. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Claisen Condensation Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
The Acetoacetic Ester Synthesis. (2023). YouTube. Retrieved from [Link]
-
The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Acetoacetic ester synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of Ethyl Acetoacetate from Ethyl Acetate Using Sodium Ethoxide as a Catalyst. (2019). AIP Publishing. Retrieved from [Link]
- Preparation method of ethyl acetoacetate. (2016). Google Patents.
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Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Benzyl Acetoacetic Esters: An In-Depth Analysis of Yields and Influencing Factors
For researchers and professionals in drug development and organic synthesis, the acetoacetic ester synthesis is a cornerstone for the formation of carbon-carbon bonds. The introduction of a substituted benzyl moiety into the acetoacetic ester framework provides a versatile scaffold for a wide array of pharmaceutical intermediates and other fine chemicals. The efficiency of this transformation, however, is critically dependent on the nature and position of substituents on the benzyl group. This guide provides a comprehensive comparison of the yields of various substituted benzyl acetoacetic esters, supported by experimental data and a mechanistic rationale for the observed differences.
The Underlying Chemistry: Acetoacetic Ester Synthesis via S(_N)2 Alkylation
The synthesis of substituted benzyl acetoacetic esters typically proceeds via the alkylation of an acetoacetic ester enolate with a corresponding substituted benzyl halide. This reaction is a classic example of a nucleophilic substitution, specifically an S(_N)2 reaction. The key steps involve the deprotonation of the acidic α-carbon of the acetoacetic ester by a base to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of the substituted benzyl halide.
The yield of these reactions is intimately linked to the rate of the S(_N)2 step, which is, in turn, governed by the electronic and steric properties of the substituent on the benzyl ring.
Comparative Analysis of Yields
| Substituent on Benzyl Ring | Position | Yield (%) | Reference |
| Unsubstituted (-H) | - | ~50-65% | [1] |
| p-Nitro (-NO(2)) | para | 76.6% | [2] |
| p-Methoxy (-OCH(_3)) | para | 76%* | |
| m-Nitro (-NO(_2)) | meta | ~71-75%** | [3] |
*Note: This yield is for ethyl 2-(4-methoxybenzyl)-3-oxo-3-phenylpropanoate, a closely related derivative. **Note: This yield is for 2-(3-nitrobenzylidene) acetoacetic acid methoxy ethyl ester, which is a related condensation product.
Mechanistic Insights into Yield Variations
The observed differences in yields can be rationalized by considering the electronic and steric effects of the substituents on the stability of the S(_N)2 transition state.
Electronic Effects
Substituents on the phenyl ring of the benzyl halide can either donate or withdraw electron density, influencing the electrophilicity of the benzylic carbon.
-
Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO(_2)) are strongly electron-withdrawing. While one might intuitively expect this to increase the electrophilicity of the benzylic carbon and accelerate the S(_N)2 reaction, the reality is more complex. The primary electronic effect in S(_N)2 reactions at the benzylic position is the stabilization of the transition state through π-system overlap. Electron-withdrawing groups can stabilize the partial negative charges that develop on the nucleophile and leaving group in the transition state. The high yield observed for p-nitrobenzyl acetoacetate (76.6%) suggests that this stabilizing effect is significant.[2]
-
Electron-Donating Groups (EDGs): Electron-donating groups, such as the methoxy group (-OCH(3)), increase electron density in the benzene ring. This can slightly decrease the electrophilicity of the benzylic carbon. However, the resonance donation of electrons from the methoxy group can also stabilize the transition state. The reported high yield for a p-methoxybenzyl derivative (76%) indicates that this stabilizing effect is also pronounced.
Steric Effects
The S(_N)2 reaction is highly sensitive to steric hindrance.[4] The nucleophile must approach the electrophilic carbon from the backside of the leaving group.
-
Ortho-Substituents: Substituents at the ortho position of the benzyl halide can sterically hinder the approach of the bulky acetoacetic ester enolate. This steric clash increases the activation energy of the reaction, leading to a slower reaction rate and potentially lower yields. While specific yield data for ortho-substituted benzyl acetoacetic esters are scarce in readily available literature, it is a well-established principle in S(_N)2 reactions that ortho substitution significantly reduces the reaction rate.
-
Meta- and Para-Substituents: Substituents at the meta and para positions have a minimal steric impact on the reaction center, allowing the nucleophile to approach unimpeded. Their influence on the reaction yield is therefore primarily governed by electronic effects.
Experimental Protocol: Synthesis of Ethyl 2-(4-Nitrobenzyl)acetoacetate
This protocol provides a representative procedure for the synthesis of a substituted benzyl acetoacetic ester.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Absolute ethanol
-
4-Nitrobenzyl chloride
-
Diethyl ether
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add ethyl acetoacetate dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for one hour to ensure complete formation of the sodium enolate.
-
Alkylation: Dissolve 4-nitrobenzyl chloride in a minimal amount of absolute ethanol and add it dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add diethyl ether to the residue and wash with dilute hydrochloric acid to neutralize any unreacted base.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ethyl 2-(4-nitrobenzyl)acetoacetate by vacuum distillation or column chromatography on silica gel.
Visualizing the Reaction Pathway
The following diagrams illustrate the key steps in the synthesis of substituted benzyl acetoacetic esters.
Caption: Simplified S(_N)2 mechanism for the alkylation step.
Conclusion
The yield of substituted benzyl acetoacetic esters is a multifactorial outcome influenced by the electronic and steric nature of the substituents on the benzyl ring. While electron-withdrawing and electron-donating groups at the para position can lead to high yields, steric hindrance from ortho substituents is expected to significantly diminish the efficiency of the reaction. For researchers aiming to optimize the synthesis of these valuable intermediates, a careful consideration of the substituted benzyl halide precursor is paramount. The provided data and mechanistic discussion serve as a valuable guide for predicting reaction outcomes and designing efficient synthetic strategies.
References
-
Grokipedia. Acetoacetic ester synthesis. [Link]
-
Hansley, V. L., & Schott, S. (1958). U.S. Patent No. 2,843,623. Washington, DC: U.S. Patent and Trademark Office.
-
Shriner, R. L., & Goebel, W. F. (1941). Acetic acid, benzoyl-, ethyl ester. Organic Syntheses, 21, 1.
-
Snell, J. M., & McElvain, S. M. (1931). Acetoacetic acid, ethyl ester. Organic Syntheses, 11, 42.
-
Royal Society of Chemistry. (2017). Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as reducing agent in water. RSC Advances, 7(45), 28285-28290.
-
Riegel, B., & Lilienfeld, W. M. (1945). The Synthesis of Ethyl Benzoylacetate. Journal of the American Chemical Society, 67(8), 1273–1274.
-
CN102442912A - Synthesis method of 2- (3-nitrobenzylidene) acetoacetic acid methoxy ethyl ester - Google Patents.
-
Wikipedia. (2023). Acetoacetic ester synthesis. In Wikipedia. [Link]
-
Chemistry for everyone. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. [Link]
-
Chemistry LibreTexts. (2023, January 22). Acetoacetic Ester Synthesis. [Link]
-
The Organic Chemistry Tutor. (2022, March 2). ethylacetoacetic synthesis | Ethyl acetoacetate preparation [Video]. YouTube. [Link]
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Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
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A Comparative Guide to the Spectroscopic Analysis of 2-(4-Chlorobenzyl)acetoacetic Acid Ethyl Ester and Its Derivatives
This guide provides an in-depth comparative analysis of the primary spectroscopic techniques used to characterize 2-(4-chlorobenzyl)acetoacetic acid ethyl ester and its analogs. As versatile intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents, a comprehensive understanding of their structural features is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy for structural elucidation and purity assessment.
The Foundational Principle: Keto-Enol Tautomerism
A defining characteristic of β-keto esters, including the title compound, is their existence as a dynamic equilibrium between two tautomeric forms: the keto and the enol form.[1][2][3] This equilibrium is not merely a chemical curiosity; it profoundly influences the spectroscopic signature of the molecule. The interconversion is catalyzed by trace amounts of acid or base and involves the migration of a proton and the shifting of bonding electrons.
The position of this equilibrium is highly sensitive to the molecular environment, including the solvent, temperature, and the electronic nature of substituents.[2][4] The enol form is often stabilized by the formation of a six-membered intramolecular hydrogen bond and conjugation between the C=C and C=O bonds. Understanding this phenomenon is the first step in accurately interpreting the spectroscopic data.
Caption: Keto-enol tautomerism in 2-substituted ethyl acetoacetates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of protons and carbons in both tautomeric forms.[1] The relative integration of signals corresponding to each tautomer can be used to determine the equilibrium ratio under specific solvent and temperature conditions.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice, though the keto-enol equilibrium can be solvent-dependent.[5]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard, with its signal set to 0.00 ppm.[6]
-
Data Acquisition: Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a frequency of 75 MHz or higher is standard. Standard acquisition parameters are usually sufficient, though a longer relaxation delay may be needed for accurate integration of quaternary carbons in ¹³C NMR.
Comparative Data Interpretation
The presence of both keto and enol forms in solution results in a spectrum that is a superposition of signals from both tautomers. The 4-chlorobenzyl substituent introduces characteristic signals for the benzylic protons and the aromatic ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Functional Group | Keto Form δ (ppm), Multiplicity | Enol Form δ (ppm), Multiplicity | Rationale for Chemical Shift and Splitting |
| Acetyl CH₃ | ~2.2 (s) | ~2.0 (s) | The acetyl protons are a singlet in both forms. The enol form is slightly more shielded. |
| Ethyl CH₃ | ~1.2 (t, J ≈ 7 Hz) | ~1.3 (t, J ≈ 7 Hz) | Standard ethyl ester pattern, coupled to the O-CH₂ group. |
| Ethyl O-CH₂ | ~4.2 (q, J ≈ 7 Hz) | ~4.3 (q, J ≈ 7 Hz) | Standard ethyl ester pattern, coupled to the ethyl CH₃ group. |
| Benzylic CH₂ | ~3.2 (d, J ≈ 7 Hz) | ~3.5 (s) | In the keto form, these protons are coupled to the α-methine proton. In the enol form, they are adjacent to a C=C double bond and appear as a singlet. |
| α-Methine CH | ~3.8 (t, J ≈ 7 Hz) | N/A | This key signal is only present in the keto form and is coupled to the adjacent benzylic CH₂ protons. |
| Aromatic AA'BB' | ~7.1-7.3 (m) | ~7.1-7.3 (m) | The para-substituted ring typically shows a complex multiplet or two distinct doublets. |
| Enolic OH | N/A | ~12.5 (s, broad) | The intramolecular hydrogen bond shifts this proton significantly downfield. This is a definitive signal for the enol form.[7] |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon Atom | Keto Form δ (ppm) | Enol Form δ (ppm) | Key Differentiating Features |
| Acetyl C=O | ~202 | N/A | The ketonic carbonyl is a hallmark of the keto form. |
| Ester C=O | ~169 | ~172 | The ester carbonyl is present in both forms, slightly shifted by conjugation in the enol. |
| α-Carbon (CH) | ~58 | N/A | The sp³-hybridized α-carbon is unique to the keto form. |
| Enol C=C | N/A | ~98 (α-C), ~160 (β-C) | The appearance of two sp² carbons in this region is a clear indicator of the enol tautomer. |
| Acetyl CH₃ | ~30 | ~21 | Shielded in the enol form. |
| Ethyl O-CH₂ | ~61 | ~60 | Minor shift between forms. |
| Ethyl CH₃ | ~14 | ~14 | Little to no change. |
| Benzylic CH₂ | ~36 | ~31 | The change in hybridization of the adjacent carbon affects its chemical shift. |
| Aromatic C-Cl | ~133 | ~133 | |
| Aromatic C-H | ~128-130 | ~128-130 | |
| Aromatic C-ipso | ~138 | ~135 |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is an excellent, rapid technique for identifying the key functional groups present in the molecule and provides compelling evidence for the keto-enol equilibrium.[1] The distinct vibrational frequencies of the carbonyl groups and the presence or absence of a hydroxyl group are primary diagnostic indicators.
Experimental Protocol: IR Analysis
-
Sample Preparation:
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Ensure the spectrometer is properly background-corrected.
Comparative Data Interpretation
The IR spectrum will exhibit characteristic absorption bands for both tautomers if they are present in significant quantities.[1]
Table 3: Key IR Absorption Bands (cm⁻¹) for this compound
| Functional Group Vibration | Keto Form | Enol Form | Causality Behind Frequency |
| C=O Stretch (Ketone) | ~1725 | N/A | Typical for an aliphatic ketone.[8] This is a strong, sharp peak. |
| C=O Stretch (Ester) | ~1745 | ~1720 | Saturated esters absorb at a higher frequency.[9][10] In the enol form, conjugation with the C=C bond lowers the frequency.[8][11] |
| O-H Stretch | N/A | 3200-2500 (broad) | The broadness is due to the strong intramolecular hydrogen bonding in the enol form.[12] |
| C=C Stretch | N/A | ~1650 | Characteristic of the double bond in the enol tautomer. |
| C-O Stretch | ~1300-1000 | ~1300-1000 | Esters typically show two strong C-O stretching bands.[9] |
| Aromatic C=C | ~1600, ~1475 | ~1600, ~1475 | Characteristic aromatic ring vibrations. |
graph IR_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; bgcolor="#FFFFFF";start [label="Start: Purified Sample"]; prep [label="Sample Preparation\n(Neat Film or Solution)"]; acquire [label="Acquire Spectrum\n(4000-400 cm⁻¹)"]; process [label="Process Data\n(Baseline Correction)"]; analyze [label="Analyze Key Regions"]; keto [label="Keto Form ID\n(C=O at ~1745 & ~1725 cm⁻¹)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; enol [label="Enol Form ID\n(Broad O-H at ~3000 cm⁻¹,\nC=O at ~1720 cm⁻¹)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; report [label="Report Frequencies\nand Assignments"];
start -> prep; prep -> acquire; acquire -> process; process -> analyze; analyze -> keto; analyze -> enol; keto -> report; enol -> report; }
Caption: General workflow for IR spectroscopic analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of the compound and provides valuable structural information through the analysis of fragmentation patterns. For halogenated compounds, the isotopic distribution is a critical confirmation tool.
Experimental Protocol: MS Analysis
-
Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.[13] "Softer" ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.[13][14]
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact elemental composition.[13]
Comparative Data Interpretation
Molecular Ion and Isotopic Pattern: The key diagnostic feature for a compound containing one chlorine atom is the presence of two molecular ion peaks: (M)⁺ and (M+2)⁺.[15][16] This arises from the natural abundance of the two stable isotopes of chlorine, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The expected intensity ratio of the (M)⁺ peak to the (M+2)⁺ peak is approximately 3:1.[17] For this compound (C₁₃H₁₅ClO₃), the expected molecular weights are:
-
M⁺ (with ³⁵Cl): m/z = 254.07
-
(M+2)⁺ (with ³⁷Cl): m/z = 256.07
Key Fragmentation Pathways: The fragmentation pattern in EI-MS can help piece together the molecular structure.
Caption: A plausible EI-MS fragmentation pathway for the title compound.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-systems.[18] It is especially useful for distinguishing between the keto and enol forms due to the difference in their conjugation.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).
-
Data Acquisition: Scan the absorbance of the solution across the UV-Vis range (typically 200-800 nm).
Comparative Data Interpretation
The spectrum of a β-keto ester may show two distinct absorption peaks if both tautomers are present.[19]
-
Keto Form: Exhibits a weak absorption band around 270-290 nm, corresponding to the n→π* transition of the isolated ketone carbonyl group.[20]
-
Enol Form: The conjugated π-system (C=C-C=O) of the enol form allows for an intense π→π* transition. This results in a strong absorption band at a longer wavelength (bathochromic shift), typically around 240-260 nm.[19][21]
The relative intensities of these bands can provide a qualitative or semi-quantitative measure of the keto-enol equilibrium.
Conclusion and Best Practices
No single spectroscopic technique tells the whole story. A comprehensive and self-validating analysis of this compound and its derivatives relies on the synergistic interpretation of data from multiple methods.
-
NMR provides the definitive structural map.
-
IR offers a rapid and reliable confirmation of functional groups and tautomeric forms.
-
MS confirms the molecular weight and elemental composition (especially the presence of chlorine).
-
UV-Vis corroborates the presence of the conjugated enol system.
By integrating these techniques, researchers can confidently determine the structure, purity, and chemical nature of these important synthetic intermediates, ensuring the integrity and reproducibility of their scientific endeavors.
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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theoretical vs. experimental yield for 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester
An In-Depth Technical Guide to the Synthesis of 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester: A Comparative Analysis of Theoretical vs. Experimental Yield
For researchers and professionals in drug development and synthetic chemistry, mastering the correlation between theoretical predictions and experimental outcomes is fundamental. The synthesis of this compound, a versatile β-keto ester intermediate, serves as an excellent case study for this analysis. This guide provides an in-depth examination of its synthesis via acetoacetic ester synthesis, detailing the calculation of theoretical yield and exploring the multifaceted chemical principles that cause deviations in the experimental yield.
The Synthetic Pathway: Acetoacetic Ester Synthesis
The most common and direct route to synthesizing α-substituted acetones and their derivatives is the acetoacetic ester synthesis.[1][2] This method leverages the heightened acidity of the α-hydrogen on ethyl acetoacetate, which is positioned between two carbonyl groups, making it readily removable by a suitable base.[3][4]
Mechanism: The reaction proceeds through a two-step sequence:
-
Enolate Formation: A base, typically an alkoxide like sodium ethoxide (NaOEt), abstracts the acidic α-proton from ethyl acetoacetate. This deprotonation forms a resonance-stabilized enolate ion, which acts as the key nucleophile.[5] The choice of an alkoxide that matches the ester's alcohol component (ethoxide for an ethyl ester) is critical to prevent transesterification, a side reaction that would scramble the ester group.[3][6]
-
Nucleophilic Substitution (Alkylation): The enolate carbanion then attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride in a classic SN2 reaction, displacing the chloride leaving group and forming a new carbon-carbon bond.[5]
The overall balanced chemical equation is:
CH₃COCH₂COOEt + ClCH₂C₆H₄Cl + NaOEt → CH₃COCH(CH₂C₆H₄Cl)COOEt + NaCl + EtOH
Calculating the Theoretical Yield
The theoretical yield represents the maximum possible mass of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.[7][8] To calculate this, one must first identify the limiting reactant.[9][10]
Step-by-Step Calculation:
-
Determine Molar Masses:
-
Ethyl acetoacetate (C₆H₁₀O₃): 130.14 g/mol
-
4-Chlorobenzyl chloride (C₇H₆Cl₂): 161.03 g/mol
-
This compound (C₁₃H₁₅ClO₃): 254.70 g/mol
-
-
Identify the Limiting Reactant: Let's assume a hypothetical experiment starting with 26.03 g of ethyl acetoacetate and 35.43 g of 4-chlorobenzyl chloride.
-
Moles of Ethyl Acetoacetate = 26.03 g / 130.14 g/mol = 0.200 mol
-
Moles of 4-Chlorobenzyl chloride = 35.43 g / 161.03 g/mol = 0.220 mol
Since the reaction stoichiometry is 1:1, ethyl acetoacetate is the limiting reactant.
-
-
Calculate Theoretical Yield: The maximum amount of product is determined by the moles of the limiting reactant.
-
Theoretical Moles of Product = 0.200 mol
-
Theoretical Yield (mass) = 0.200 mol * 254.70 g/mol = 50.94 g
-
This value is the theoretical benchmark against which the actual experimental outcome is measured.
A Representative Experimental Protocol
The following protocol outlines a standard laboratory procedure for the synthesis.
Reagents and Equipment:
-
Ethyl acetoacetate
-
4-Chlorobenzyl chloride
-
Sodium ethoxide (solid or freshly prepared solution)
-
Anhydrous Ethanol (solvent)
-
Diethyl ether (for extraction)
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate (drying agent)
-
Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel. The system is flushed with an inert gas (e.g., nitrogen or argon).
-
Base and Enolate Formation: Anhydrous ethanol is added to the flask, followed by the portion-wise addition of sodium ethoxide. Ethyl acetoacetate is then added dropwise via the addition funnel while stirring. The mixture may be gently warmed to ensure complete enolate formation.
-
Alkylation: A solution of 4-chlorobenzyl chloride in anhydrous ethanol is added dropwise to the enolate solution. After the addition is complete, the reaction mixture is heated to reflux for several hours to drive the reaction to completion.
-
Work-up: The mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography to yield the final product, this compound.
Theoretical vs. Experimental Yield: A Comparative Analysis
In practice, the actual yield obtained after purification will be lower than the theoretical maximum.[11] This discrepancy is not a sign of failure but rather an outcome of competing chemical and physical processes.
| Parameter | Theoretical Calculation | Experimental Reality |
| Limiting Reactant | Determined by initial molar quantities. | The reactant that is fully consumed first. |
| Theoretical Yield | The calculated maximum product mass (e.g., 50.94 g). | A 100% benchmark that is practically unattainable. |
| Typical Experimental Yield | Not applicable. | Often in the range of 60-85% for this type of reaction, depending on optimization. |
| Primary Yield-Loss Factors | Assumes no competing factors. | Side reactions, incomplete conversion, and physical losses during work-up and purification. |
Causality Behind Experimental Yield Loss
1. Side Reactions:
-
O-Alkylation: The enolate of ethyl acetoacetate is an ambident nucleophile, meaning it has two reactive sites: the α-carbon (C-alkylation) and the carbonyl oxygen (O-alkylation). While C-alkylation is thermodynamically favored and leads to the desired product, a small amount of O-alkylation can occur, forming an ether byproduct and reducing the overall yield.[12]
-
Dialkylation: The product, this compound, still possesses one acidic α-hydrogen. If an excess of base or alkylating agent is used, or if the reaction is not carefully controlled, a second alkylation can occur, leading to a dialkylated byproduct.[13][14]
-
Elimination Reactions: The alkylating agent, 4-chlorobenzyl chloride, could potentially undergo elimination if a sufficiently strong or sterically hindered base is used, though this is less common with primary benzyl halides and ethoxide.
2. Incomplete Reaction: The SN2 reaction is not instantaneous and may not proceed to 100% completion within the allotted reaction time, leaving some starting materials unreacted.
3. Purification Losses: This is often the most significant source of product loss.
-
Extractions & Washes: During the aqueous work-up, a portion of the desired product will inevitably remain dissolved in the aqueous layer, even with multiple extractions.
-
Distillation: When purifying by vacuum distillation, some high-boiling point material will remain in the distillation flask, and some lower-boiling point material may be lost with the forerunner fractions.[15]
-
Chromatography: If column chromatography is used, some product may remain irreversibly adsorbed onto the silica gel or may co-elute with other impurities, requiring the discarding of mixed fractions.
Visualizing the Workflow and Mechanism
A clear understanding of the process flow is essential for identifying potential areas of yield loss.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Core mechanism of the acetoacetic ester synthesis.
Alternative Synthetic Approaches
While acetoacetic ester synthesis is a classic method, modern organic chemistry offers alternatives for preparing β-keto esters, which may provide higher yields or accommodate different substrates.[16] These include:
-
Decarboxylative Claisen Condensation: This method uses magnesium enolates of substituted malonic acid half-oxy esters with acyl donors, offering a route to functionalized α-substituted β-keto esters.[17]
-
BF₃·OEt₂-catalyzed C-H Insertion: An in-flow process has been developed using ethyl diazoacetate insertion into aldehydes, which can be an efficient alternative.[18]
-
Coupling with Activated Amides: Enolizable esters can be coupled with activated amides in the presence of LiHMDS to obtain β-ketoesters under mild conditions.[17]
Conclusion
The synthesis of this compound provides a clear and practical illustration of the crucial distinction between theoretical and experimental yields. While the theoretical yield offers an indispensable benchmark calculated from stoichiometry, the experimental yield is invariably lower due to a combination of competing side reactions, incomplete conversions, and physical losses during isolation and purification. For the practicing scientist, recognizing the causal factors behind this yield gap—from the choice of base to the method of purification—is paramount for process optimization, cost reduction, and the successful development of robust synthetic routes.
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Chemistry LibreTexts. (2024). Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]
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JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. JoVE. Retrieved from [Link]
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YouTube. (2023). How to Find Theoretical Yield. The Organic Chemistry Tutor. Retrieved from [Link]
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Filo. (2025). b) Describe Friedel-Crafts alkylation with its mechanism. Also name the r... Filo. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Theoretical Yield and Percent Yield. Chemistry LibreTexts. Retrieved from [Link]
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Omni Calculator. (n.d.). Theoretical Yield Calculator. Omni Calculator. Retrieved from [Link]
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Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Pearson. Retrieved from [Link]
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Chemistry LibreTexts. (2020). Limiting Reactant, Theoretical Yield, and Percent Yield. Chemistry LibreTexts. Retrieved from [Link]
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Royal Society of Chemistry. (1987). Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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WordPress.com. (2024). Ethyl Acetoacetate: Synthesis & Applications. Chemistry for everyone. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 2-(4-Chlorobenzyl)acetoacetic Acid Ethyl Ester: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. For researchers in drug development and organic synthesis, handling chlorinated organic compounds like 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester necessitates a rigorous and well-documented disposal protocol. This guide provides an in-depth, step-by-step approach to ensure the safe and compliant disposal of this specific compound, grounded in established safety protocols and regulatory standards.
Understanding the Hazard Profile
Key potential hazards include:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]
-
Irritation: Causes skin and serious eye irritation.[1] May also cause respiratory irritation.[1]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require specific disposal methods to prevent contamination. Improper disposal, such as drain disposal, is strictly prohibited.[2][3][4][5]
-
Combustibility: While not always highly flammable, many organic esters are combustible liquids.[6]
These hazards dictate that this compound must be treated as a hazardous waste.
Core Principles of Disposal: A Self-Validating System
The foundation of a trustworthy disposal protocol lies in a system that is inherently self-validating. This is achieved through a combination of clear procedures, proper documentation, and adherence to regulatory frameworks established by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8]
Step-by-Step Disposal Protocol
This protocol is designed to guide laboratory personnel through the safe handling and disposal of this compound, from the point of generation to final removal by a licensed waste management vendor.
Phase 1: Immediate Post-Reaction Handling and Segregation
The choices made immediately after a reaction is complete are critical for ensuring safety and minimizing disposal costs.
1. Quenching and Neutralization:
-
Rationale: If the reaction mixture is acidic or basic, it should be neutralized to a pH between 5.5 and 9.5.[3] This prevents dangerous reactions within the waste container and protects the integrity of the container itself.
-
Procedure:
-
Slowly add a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, dilute HCl for basic solutions) while monitoring the pH.
-
Perform this step in a chemical fume hood with appropriate personal protective equipment (PPE).
-
2. Waste Stream Segregation:
-
Rationale: Proper segregation is the cornerstone of cost-effective and environmentally sound disposal. Halogenated organic wastes are typically incinerated at high temperatures, a more expensive process than the fuel blending used for non-halogenated solvents.[3][5][9] Mixing these waste streams leads to the entire volume being treated as the more hazardous (and costly) category.
-
Procedure:
Phase 2: Containerization and Labeling
Proper containerization and labeling are mandated by regulatory bodies and are essential for preventing accidents and ensuring the waste is accepted by the disposal vendor.
1. Selecting the Right Container:
-
Rationale: The container must be compatible with the chemical waste to prevent degradation, leaks, or dangerous reactions.[10][11]
-
Procedure:
-
Use a designated hazardous waste container, typically provided by your institution's Environmental Health and Safety (EHS) department or a licensed waste vendor.
-
Ensure the container is made of a material that will not react with the chlorinated organic ester (e.g., glass or a suitable polymer). Avoid metal containers for acidic waste.[10]
-
The container must have a secure, screw-top cap.[11]
-
2. Labeling Requirements:
-
Rationale: Accurate labeling provides immediate identification of the container's contents and associated hazards, which is crucial for safe handling and in case of an emergency.
-
Procedure:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[3]
-
Clearly write the full chemical name of all components and their approximate percentages. Do not use abbreviations.
-
Indicate the specific hazards (e.g., "Toxic," "Irritant").
-
Include the date the accumulation started.
-
Phase 3: Accumulation and Storage
The area where hazardous waste is stored pending pickup must meet specific safety standards.
1. Satellite Accumulation Area (SAA):
-
Rationale: The SAA is a designated area at or near the point of waste generation, under the control of the laboratory personnel.[10][11] This minimizes the transport of hazardous materials within the facility.
-
Procedure:
2. Storage and Incompatibility:
-
Rationale: Improper storage of incompatible chemicals can lead to fires, explosions, or the generation of toxic gases.
-
Procedure:
| Parameter | Requirement | Rationale |
| Container Type | Chemically compatible with a secure screw-top cap. | Prevents leaks and degradation of the container.[11] |
| Labeling | "Hazardous Waste" with full chemical names and hazards. | Ensures proper handling and emergency response.[3] |
| Storage Location | Designated Satellite Accumulation Area (SAA). | Minimizes travel with hazardous materials.[10][11] |
| Segregation | Halogenated waste separate from non-halogenated. | Prevents cross-contamination and reduces disposal costs.[3][9] |
| Container Status | Closed at all times, except when adding waste. | Prevents the release of harmful vapors.[3] |
Phase 4: Spill Management
Accidents can happen, and a clear, concise spill management plan is a non-negotiable part of any laboratory safety protocol.
1. Immediate Actions:
-
Rationale: A swift and correct initial response can significantly mitigate the impact of a spill.
-
Procedure:
-
Alert personnel in the immediate area.
-
If the spill is large or involves highly volatile substances, evacuate the area and contact your institution's EHS or emergency response team.
-
Remove all ignition sources.
-
2. Spill Cleanup:
-
Rationale: Using the correct absorbent material is key to safely containing and cleaning up the spill.
-
Procedure:
-
Wear appropriate PPE, including gloves, eye protection, and a lab coat.[1][6]
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[1][6]
-
Collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after the material has been completely removed.[1]
-
Phase 5: Final Disposal
The final step is the transfer of the hazardous waste to a licensed disposal company.
1. Arranging for Pickup:
-
Rationale: Hazardous waste must be disposed of through a licensed and reputable vendor to ensure it is handled in an environmentally responsible and legally compliant manner.[4]
-
Procedure:
-
Contact your institution's EHS department to schedule a waste pickup.
-
Ensure all containers are properly labeled and sealed before the scheduled pickup time.
-
The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13]
-
2. Documentation:
-
Rationale: A complete record of waste generation and disposal (the "cradle-to-grave" principle) is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[13]
-
Procedure:
-
Maintain a log of the chemicals and quantities added to each waste container.
-
Retain all paperwork, including manifests provided by the waste disposal vendor, as per your institution's and regulatory requirements.
-
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By implementing a robust and logical disposal plan, research institutions can protect their personnel, the environment, and maintain full regulatory compliance. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols, ensuring that the pursuit of scientific advancement does not come at the cost of safety or environmental health.
References
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Safety Data Sheet. (n.d.). Retrieved from [Link]
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Carl ROTH. (2024, March 2). Safety Data Sheet: Acetoacetic acid ethyl ester. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
